Cyclopentanecarbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
cyclopentanecarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c7-6(8)5-3-1-2-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPUZBYKXNKSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196448 | |
| Record name | Cyclopentanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4524-93-0 | |
| Record name | Cyclopentanecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4524-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanecarbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004524930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentanecarbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPENTANECARBONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZV3Z32TX8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cyclopentanecarbonyl chloride CAS number and properties
An In-depth Technical Guide to Cyclopentanecarbonyl Chloride
Introduction
This compound, identified by the CAS number 4524-93-0, is a significant chemical intermediate in the field of organic synthesis.[1] This compound, which features a cyclopentane (B165970) ring attached to a reactive acyl chloride functional group, serves as a valuable building block for the synthesis of more complex molecules.[1] Its utility is particularly noted in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.[2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling protocols, tailored for researchers, scientists, and professionals in drug development.
Properties of this compound
This compound is a colorless to pale yellow liquid with a pungent odor.[1][2] It is known for its high reactivity, especially its sensitivity to moisture.[3]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 4524-93-0 | [1][3][4][5][6] |
| Molecular Formula | C₆H₉ClO | [1][2][4] |
| Molecular Weight | 132.59 g/mol | [5] |
| Appearance | Clear colorless to pale yellow liquid | [1][2][7] |
| Boiling Point | 161-162 °C | [3][8] |
| Density | 1.091 g/mL at 25 °C | [3][8] |
| Refractive Index | n20/D 1.4622 | [3][8] |
| Flash Point | 60 °C (140 °F) | [6] |
| Solubility | Reacts with water; Soluble in chloroform | [2][3][9] |
Table 2: Safety and Hazard Information
| Hazard Identification | Details | Source(s) |
| Signal Word | Danger | [5][10] |
| GHS Hazard Statements | H226: Flammable liquid and vaporH314: Causes severe skin burns and eye damageH335: May cause respiratory irritationH290: May be corrosive to metals | [3][5][10] |
| GHS Precautionary Statements | P210, P233, P240, P280, P303+P361+P353, P305+P351+P338 | [3] |
| Hazard Classifications | Flammable Liquid (Category 3)Skin Corrosion (Sub-category 1B)Serious Eye Damage (Category 1)Specific Target Organ Toxicity - Single Exposure (Category 3) | [5][10] |
| Personal Protective Equipment | Faceshields, Gloves, Goggles, Type ABEK (EN14387) respirator filter |
Synthesis of this compound
The standard method for synthesizing this compound involves the chlorination of its corresponding carboxylic acid, cyclopentanecarboxylic acid.[11] This transformation is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[11] The use of thionyl chloride is a prevalent and well-established method.
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol outlines the synthesis of this compound from cyclopentanecarboxylic acid using thionyl chloride.
Reactants:
-
Cyclopentanecarboxylic acid
-
Thionyl chloride (SOCl₂), typically 1.5 to 2 equivalents
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add cyclopentanecarboxylic acid.
-
Slowly add an excess of thionyl chloride to the carboxylic acid at room temperature with constant stirring.[11]
-
Gently heat the reaction mixture to reflux. The reaction is typically maintained at this temperature for 1-2 hours, or until the evolution of hydrogen chloride and sulfur dioxide gases ceases.[11]
-
After the reaction is complete, remove the excess thionyl chloride, often by distillation under reduced pressure.[12]
-
The resulting crude this compound is then purified by fractional distillation to yield the final product.[11]
Reactivity and Applications
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic acyl substitution. This makes it a highly effective reagent for introducing the cyclopentanecarbonyl moiety into various molecules.
Common reactions include:
-
Esterification: Reacts with alcohols to form cyclopentanoate esters.
-
Amidation: Reacts with primary or secondary amines to yield cyclopentyl amides.
-
Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.
Due to this versatile reactivity, this compound is employed in the synthesis of a range of target molecules. For instance, it has been used in the preparation of 3′-N-acyl-7-trichloroacetyl-paclitaxels and other complex esters and amides.
Handling and Storage
Given its hazardous nature and reactivity, strict safety protocols must be followed when handling this compound.
-
Handling: All operations should be conducted in a well-ventilated area, preferably within a fume hood.[13] Personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and appropriate respiratory protection, is mandatory.[10] Avoid contact with skin, eyes, and clothing.[10] Keep the substance away from heat, sparks, open flames, and other ignition sources.[10][13] Use spark-proof tools and explosion-proof equipment.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] It is crucial to protect it from moisture, as it reacts with water.[3][13] Therefore, storage under an inert atmosphere (e.g., nitrogen) is recommended.[2][13] Incompatible materials such as strong oxidizing agents and strong bases should be stored separately.[13]
Conclusion
This compound is a fundamental reagent for synthetic chemists, offering a reliable means to incorporate a cyclopentylcarbonyl group into a wide array of molecules. Its well-defined properties and reactivity profile, coupled with established synthetic routes, make it a staple in the production of complex chemical entities. However, its hazardous characteristics necessitate rigorous adherence to safety precautions during handling and storage to ensure the well-being of laboratory personnel and the integrity of the experimental work.
References
- 1. CAS 4524-93-0: this compound | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | 4524-93-0 [chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C6H9ClO | CID 78284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:4524-93-0 | Chemsrc [chemsrc.com]
- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. chembk.com [chembk.com]
- 9. echemi.com [echemi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to Cyclopentanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cyclopentanecarbonyl Chloride, a key reagent in organic synthesis, with a focus on its properties, preparation, and applications in the field of drug discovery and development.
Molecular and Physical Properties
This compound is a colorless to pale yellow liquid recognized for its high reactivity as an acylating agent.[1] Its utility in synthesis is largely due to the reactive acyl chloride group attached to a cyclopentane (B165970) ring, making it a valuable intermediate for introducing the cyclopentanecarbonyl moiety into more complex molecules.[1]
Table 1: Molecular Identifiers and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉ClO[2][3] |
| Molecular Weight | 132.59 g/mol [3][4] |
| CAS Number | 4524-93-0[5][2][4] |
| Canonical SMILES | C1CCC(C1)C(=O)Cl[5] |
| InChIKey | WEPUZBYKXNKSDH-UHFFFAOYSA-N[2] |
| Appearance | Clear colorless to yellow liquid |
Table 2: Physical and Chemical Data
| Property | Value |
|---|---|
| Density | 1.091 g/mL at 25 °C[4][6] |
| Boiling Point | 161-162 °C[3][4][6] |
| Refractive Index (n20/D) | 1.4622[4][6] |
| Flash Point | 60 °C (140 °F)[4][7] |
| Water Solubility | Reacts with water[3][6] |
| Storage | Moisture Sensitive. Store under Nitrogen.[5] |
Synthesis of this compound
The most common and established method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, cyclopentanecarboxylic acid. This transformation is crucial as it converts the relatively unreactive carboxylic acid into a highly reactive acyl chloride, a versatile intermediate for nucleophilic acyl substitution.[8] The two most widely employed chlorinating agents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
This method is a standard procedure for producing acyl chlorides. Thionyl chloride serves as both the reagent and, in many cases, the solvent.
Workflow: Synthesis via Thionyl Chloride
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with aqueous NaOH to neutralize byproducts HCl and SO₂), add cyclopentanecarboxylic acid (1.0 eq).
-
Reagent Addition: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the carboxylic acid at room temperature with stirring.[8]
-
Reaction: Gently heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas ceases.
-
Work-up: After allowing the mixture to cool to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The resulting crude this compound is then purified by fractional distillation to yield the final product.[8]
For substrates sensitive to the harsh conditions of refluxing thionyl chloride, oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) offers a milder alternative.
Methodology:
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve cyclopentanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM).
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the solution.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (approx. 1.2-1.5 eq) dropwise. Vigorous evolution of CO, CO₂, and HCl gas will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring for the cessation of gas evolution.
-
Work-up: The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude product, which can often be used directly or further purified by distillation.
Table 3: Comparison of Synthetic Methodologies
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |
|---|---|---|
| Reagent | SOCl₂ | (COCl)₂ / cat. DMF |
| Stoichiometry | 2.0 - 3.0 equivalents | 1.2 - 1.5 equivalents |
| Temperature | Reflux (70-80 °C) | 0 °C to Room Temperature |
| Byproducts | SO₂, HCl | CO, CO₂, HCl |
| Advantages | Low cost, reagent can be solvent | Milder conditions, high purity |
| Disadvantages | Harsh conditions, potential side reactions | More expensive reagent |
Chemical Reactivity and Applications in Drug Development
The high reactivity of the acyl chloride group makes this compound a versatile building block for creating esters, amides, and ketones through nucleophilic acyl substitution. This reactivity is widely exploited in medicinal chemistry to synthesize complex molecules and libraries of compounds for drug discovery.
The formation of an amide bond via N-acylation is one of the most fundamental and important reactions in pharmaceutical synthesis. This compound readily reacts with primary or secondary amines in the presence of a base (like triethylamine (B128534) or pyridine) to form the corresponding N-cyclopentylcarbonyl amide.
Caption: Simplified mechanism and workflow for N-acylation.
This compound has been utilized in the semi-synthesis of novel paclitaxel (B517696) (Taxol®) analogues. In a structure-activity relationship study, it was used to acylate the 3'-N position of a paclitaxel precursor to create 3'-N-cyclopentanecarbonyl-paclitaxel derivatives.[9] These new compounds were then evaluated for their cytotoxic activity against various human tumor cell lines, demonstrating the direct application of this reagent in the development of potential anticancer agents.[9]
The reagent is also listed in patents for creating combinatorial libraries of thiophene (B33073) compounds, which are used to discover new lead compounds in drug development.[10] Furthermore, a patent for the preparation of Esketamine describes a synthetic route that includes the preparation of this compound from cyclopentanecarboxylic acid via an acyl chlorination reaction.
Relevance to Kinase Inhibitor Drug Development
While this compound is a building block, not an active pharmaceutical ingredient, its utility in forming stable amide bonds makes it highly relevant for synthesizing kinase inhibitors, a major class of modern therapeutics. Many kinase inhibitors feature complex amide structures that are crucial for binding to the ATP pocket of the target kinase. The dysregulation of kinase signaling pathways is a hallmark of many cancers, making them prime targets for drug development.
Src family kinases are non-receptor tyrosine kinases that play a critical role in regulating cellular processes like proliferation, migration, and survival.[4] Their overactivity is implicated in the development and progression of many human cancers. As such, Src is a major target for anti-cancer drug design. The diagram below illustrates a simplified view of the Src signaling pathway, which is often targeted by small molecule inhibitors synthesized using reagents like this compound.
Caption: Simplified Src kinase signaling pathway, a target for cancer therapy.[5][4][11]
Safety and Handling
This compound is a flammable, corrosive, and moisture-sensitive compound that must be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 4: GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) |
|---|
| 🔥 corrosive | Danger | H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage. |
Data aggregated from GHS information provided to the ECHA C&L Inventory.
Handling Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Reacts with water, potentially releasing corrosive HCl gas. Handle under anhydrous conditions.
-
Store in a well-ventilated place. Keep cool. Store locked up.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. benchchem.com [benchchem.com]
- 9. 环戊烷甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. academic.oup.com [academic.oup.com]
Synthesis of Cyclopentanecarbonyl Chloride from Cyclopentanecarboxylic Acid: A Technical Guide
Introduction
The conversion of carboxylic acids to acyl chlorides is a fundamental and crucial transformation in organic synthesis. Acyl chlorides are highly reactive intermediates that serve as valuable precursors for the synthesis of a wide array of functional groups, including esters, amides, and ketones. This reactivity stems from the excellent leaving group ability of the chloride ion compared to the hydroxyl group of the parent carboxylic acid.[1][2] This technical guide provides an in-depth overview of the synthesis of cyclopentanecarbonyl chloride from cyclopentanecarboxylic acid, focusing on common and effective methodologies. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
The primary reagents for this transformation are chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3][4] The choice between these reagents often depends on the scale of the reaction, the sensitivity of the starting material to acidic conditions, and the desired purity of the final product. Both reagents are effective and offer the advantage of producing gaseous byproducts, which simplifies the purification of the resulting acyl chloride.[5]
Common Synthetic Methodologies
The synthesis of this compound from cyclopentanecarboxylic acid is typically achieved through nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride. The most common and practical methods involve the use of thionyl chloride or oxalyl chloride.
1. Thionyl Chloride (SOCl₂) Method
Thionyl chloride is a widely used reagent for the preparation of acyl chlorides from carboxylic acids.[4][6] The reaction proceeds smoothly, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which facilitates their removal from the reaction mixture.[5] The reaction can be performed neat or in an inert solvent such as dichloromethane (B109758) (DCM) or toluene.[2]
2. Oxalyl Chloride ((COCl)₂) Method
Oxalyl chloride is another excellent reagent for this conversion, often favored for its milder reaction conditions and the formation of volatile byproducts (CO, CO₂, and HCl).[7] This method is particularly useful for substrates that may be sensitive to the higher temperatures sometimes required for the thionyl chloride method. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) and is often catalyzed by a small amount of N,N-dimethylformamide (DMF).[2][8]
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound from cyclopentanecarboxylic acid using thionyl chloride and oxalyl chloride.
| Reagent | Stoichiometry (equiv) | Solvent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| Thionyl Chloride | 1.5 - 2.0[3] | Neat or DCM/Toluene[2] | None | Room Temp to Reflux (70-80)[2] | 1 - 3[2] | >90[8] |
| Oxalyl Chloride | 1.1 - 1.5[3] | Dichloromethane (DCM)[3] | DMF (catalytic)[3] | 0 to Room Temp[2] | 1 - 3[3] | High (>90)[8] |
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride [3]
-
Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with aqueous NaOH to neutralize HCl and SO₂ byproducts), place cyclopentanecarboxylic acid (1.0 eq).
-
Reagent Addition: Slowly add an excess of thionyl chloride (1.5 - 2.0 eq) to the carboxylic acid at room temperature with stirring. The reaction can also be performed in an inert solvent like dichloromethane.
-
Reaction: Gently heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess thionyl chloride and solvent by distillation under reduced pressure. The crude this compound can be further purified by fractional distillation to yield the final product.
Protocol 2: Synthesis using Oxalyl Chloride with DMF Catalyst [2][3]
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve cyclopentanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to the solution.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.1 - 1.5 eq) dropwise via a syringe. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: The solvent and excess oxalyl chloride are removed under reduced pressure.
-
Purification: The crude product is typically of high purity, but can be further purified by distillation under reduced pressure if necessary.
Reaction Mechanisms and Workflow
The conversion of carboxylic acids to acyl chlorides with thionyl chloride and oxalyl chloride proceeds through distinct mechanistic pathways.
Mechanism with Thionyl Chloride
The reaction of a carboxylic acid with thionyl chloride begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride.[9][10] This is followed by the expulsion of a chloride ion and subsequent deprotonation to form a reactive chlorosulfite intermediate. A final nucleophilic attack by the chloride ion on the carbonyl carbon, with the departure of sulfur dioxide and a chloride ion, yields the acyl chloride.[10]
References
- 1. study.com [study.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Video: Carboxylic Acids to Acid Chlorides [jove.com]
Spectroscopic data of Cyclopentanecarbonyl chloride (¹H NMR, ¹³C NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Cyclopentanecarbonyl chloride (CAS No: 4524-93-0), a key intermediate in various chemical syntheses. The following sections detail its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.
Chemical Structure and Properties
This compound is a cyclic acyl chloride with the molecular formula C₆H₉ClO and a molecular weight of 132.59 g/mol .[1][2][3] Its structure consists of a five-membered cyclopentane (B165970) ring attached to a carbonyl chloride group.
IUPAC Name: this compound[1][3]
Synonyms: Cyclopentane carboxyl chloride, Cyclopentylcarbonyl chloride[1][2][3]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons on the cyclopentane ring. The proton attached to the carbon bearing the carbonyl group is expected to be the most deshielded.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.9 - 3.1 | Multiplet | 1H | CH-C=O |
| ~1.5 - 2.0 | Multiplet | 8H | CH₂ (Cyclopentyl) |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the spectrometer's field strength. The data presented is a representative summary from available spectral databases.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon is significantly downfield due to the electron-withdrawing effect of the oxygen and chlorine atoms.
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Carbonyl) |
| ~50 | CH-C=O |
| ~30 | CH₂ (Cyclopentyl) |
| ~26 | CH₂ (Cyclopentyl) |
Note: This data is based on information available in public spectral databases.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group stretching vibration.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~1790 - 1810 | Strong | C=O Stretch (Acyl Chloride) |
| ~2870 - 2960 | Medium-Strong | C-H Stretch (Aliphatic) |
| ~1450 | Medium | C-H Bend (Scissoring) |
| ~700 - 800 | Strong | C-Cl Stretch |
Note: The exact peak positions can be influenced by the sampling method (e.g., neat, ATR, or in solution).[1][4]
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The presence of chlorine is indicated by the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).
| m/z | Relative Intensity | Assignment |
| 132/134 | Varies | [M]⁺ (Molecular Ion) |
| 97 | High | [M-Cl]⁺ |
| 69 | High | [C₅H₉]⁺ (Cyclopentyl cation) |
| 41 | High | [C₃H₅]⁺ |
Note: The fragmentation pattern can vary depending on the ionization method (e.g., electron ionization).[1][2]
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
5 mm NMR tubes
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS as an internal standard (for ¹H NMR).[5][6]
-
Transfer: Transfer the solution into a 5 mm NMR tube.[5]
-
Instrumentation: Place the NMR tube into the spectrometer.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. An appropriate number of scans should be averaged to achieve a good signal-to-noise ratio.[7]
-
¹³C NMR Acquisition: Following ¹H NMR acquisition, acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.[8][9]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibration: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the CDCl₃ solvent peak (δ ≈ 77.16 ppm).[10]
-
Analysis: Integrate the peaks in the ¹H spectrum and determine the chemical shifts and multiplicities of all signals. Determine the chemical shifts of the signals in the ¹³C spectrum.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound.
Method 1: Attenuated Total Reflectance (ATR)
Materials:
-
This compound
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Pipette
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum. The instrument will measure the absorption of infrared radiation by the sample.[11]
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) after the measurement.
Method 2: Thin Film (Neat)
Materials:
-
This compound
-
Salt plates (e.g., NaCl or KBr)
-
Pipette
-
FTIR spectrometer
Procedure:
-
Sample Preparation: Place one or two drops of the liquid sample between two salt plates to create a thin film.[12]
-
Spectrum Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum.[13]
-
Cleaning: After the measurement, clean the salt plates with a suitable dry solvent.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic fragments of this compound.
Materials:
-
This compound
-
Volatile organic solvent (e.g., methanol (B129727) or acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.[14]
-
Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this, direct injection or infusion into the ion source is common.
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method where high-energy electrons bombard the sample, causing ionization and fragmentation.[15][16]
-
Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[17]
-
Detection: A detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum, a plot of relative intensity versus m/z, is analyzed to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.[6]
Visualizations
The following diagrams illustrate the structure and a typical analytical workflow for this compound.
Caption: Molecular structure and key NMR correlations for this compound.
Caption: A typical workflow for the spectroscopic analysis of an organic compound.
References
- 1. This compound | C6H9ClO | CID 78284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. nmr.ceitec.cz [nmr.ceitec.cz]
- 10. chem.uiowa.edu [chem.uiowa.edu]
- 11. amherst.edu [amherst.edu]
- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 16. youtube.com [youtube.com]
- 17. fiveable.me [fiveable.me]
Cyclopentanecarbonyl chloride reactivity with water and nucleophiles
An In-depth Technical Guide on the Reactivity of Cyclopentanecarbonyl Chloride with Water and Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (C₅H₉COCl) is a cyclic acyl chloride widely utilized as a reactive intermediate and building block in organic synthesis.[1][2] Its high reactivity stems from the electrophilic carbonyl carbon, which is made more susceptible to nucleophilic attack by the electron-withdrawing effect of the adjacent chlorine atom.[3][4] This property makes it a valuable reagent in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and complex organic molecules.[1][5] Its applications include the preparation of paclitaxel (B517696) analogues and potent inhibitors of the NaV1.7 voltage-gated sodium channel, highlighting its importance in drug discovery and development.[6] This guide provides a comprehensive overview of the reactivity of this compound with water and various nucleophiles, complete with experimental protocols and mechanistic diagrams.
Core Reactivity: The Nucleophilic Acyl Substitution Mechanism
The reactions of this compound are predominantly governed by the nucleophilic acyl substitution mechanism.[7][8] This two-step process involves an initial nucleophilic addition to the carbonyl group, followed by the elimination of the chloride leaving group.[8][9]
-
Nucleophilic Attack: A nucleophile (Nu-H) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[7][8]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the chloride ion, an excellent leaving group, is expelled.[7][8]
-
Deprotonation: If the nucleophile was neutral (e.g., water, alcohol, amine), a final deprotonation step occurs to yield the neutral product and a byproduct (HCl).[10][11]
This fundamental pathway is central to its reactions with water, alcohols, amines, and thiols.[3]
Caption: General mechanism of nucleophilic acyl substitution.
Reactivity with Water (Hydrolysis)
This compound reacts readily and exothermically with water in a process known as hydrolysis.[1][12] This reaction yields cyclopentanecarboxylic acid and hydrogen chloride gas, which appears as steamy fumes.[10][12] Due to its moisture sensitivity, the compound must be handled under anhydrous conditions to prevent degradation.[13]
The reaction is typically very fast.[12] When water is used as a solvent (i.e., in large excess), the reaction follows pseudo-first-order kinetics, where the rate is proportional to the concentration of the acyl chloride.[14] The rate of hydrolysis can be monitored by techniques such as conductometry, which measures the increase in conductivity due to the formation of ionic HCl.[14]
Caption: Workflow for the hydrolysis of this compound.
Experimental Protocol: Monitoring Hydrolysis Kinetics via Conductometry
This protocol provides a general method for studying the rapid hydrolysis of an acyl chloride.[14]
-
Preparation: Prepare a stock solution of this compound in a dry, water-miscible solvent like dioxane or acetone. Prepare a reaction cell with a known volume of water or a water-dioxane mixture, equipped with a conductivity probe and a magnetic stirrer, and allow it to thermally equilibrate at the desired temperature (e.g., 25°C).[15]
-
Initiation: Rapidly inject a small, known volume of the this compound stock solution into the reaction cell with vigorous stirring. The moment of injection is considered time zero.[15]
-
Data Acquisition: Record the conductivity of the solution over time. The increase in conductivity is directly proportional to the concentration of HCl produced.[14]
-
Analysis: Plot the change in conductivity versus time. For a pseudo-first-order reaction, a plot of ln(C∞ - Ct) versus time (where C is conductivity) will yield a straight line, the slope of which is the negative of the rate constant (k).
Reactivity with Nucleophiles
This compound reacts with a wide range of nucleophiles to form various carboxylic acid derivatives. The general order of reactivity for common neutral nucleophiles is primary amines > secondary amines > alcohols > water.
Reaction with Amines (Aminolysis)
The reaction with primary or secondary amines is typically rapid and often violent, producing N-substituted cyclopentanecarboxamides.[7][16] The reaction is highly efficient and is a cornerstone method for amide bond formation.[7][] Two equivalents of the amine are often required: one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt.[3][16] Alternatively, a non-nucleophilic base such as triethylamine (B128534) (TEA) or pyridine (B92270) can be used as an HCl scavenger.[7][18]
Caption: Logical workflow for amide synthesis (Aminolysis).
Experimental Protocol: Synthesis of N-Benzylcyclopentanecarboxamide
This protocol is a representative example of amide synthesis.[7]
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (B48309) (1.0 mmol, 1.0 equiv) and triethylamine (1.2 mmol, 1.2 equiv) in 10 mL of anhydrous dichloromethane (B109758) (DCM).[7] Cool the flask to 0°C in an ice bath.
-
Addition of Acyl Chloride: In a separate vial, dissolve this compound (1.0 mmol, 1.0 equiv) in 2 mL of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[3]
-
Aqueous Workup: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1N HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator. The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization to yield the pure amide.[7]
Reaction with Alcohols (Alcoholysis)
Alcohols react with this compound to form esters.[4] The reaction is generally slower than aminolysis and is often catalyzed by a weak base like pyridine, which serves to neutralize the HCl byproduct.[4][19] The formation of esters from acyl chlorides is highly efficient and often preferred over Fischer esterification due to milder conditions and irreversible reaction, leading to higher yields.[4][20]
Caption: Logical workflow for ester synthesis (Alcoholysis).
Experimental Protocol: Synthesis of Ethyl Cyclopentanecarboxylate
This protocol describes a general procedure for esterification.[21]
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (B145695) (1.5 equiv) and pyridine (1.2 equiv) to a suitable anhydrous solvent like diethyl ether or DCM. Cool the mixture to 0°C in an ice bath.
-
Addition of Acyl Chloride: Add this compound (1.0 equiv) dropwise to the stirred alcohol solution at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring its progress by TLC.[3]
-
Workup: Dilute the reaction mixture with diethyl ether. Wash sequentially with water, 1M copper sulfate solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.[3]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude ester can be purified by distillation under reduced pressure.
Reaction with Thiols (Thiolysis)
Thiols react with this compound in a manner analogous to alcohols to produce thioesters.[3] Thiols are generally more nucleophilic than their corresponding alcohols, and the reaction proceeds efficiently, often in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct.[22][23]
Caption: Logical workflow for thioester synthesis (Thiolysis).
Experimental Protocol: General Synthesis of an S-Alkyl Cyclopentanecarbothioate
-
Reaction Setup: In a dry, three-necked flask equipped with a stirrer and nitrogen inlet, dissolve a thiol (e.g., ethanethiol, 1.0 equiv) and pyridine (1.1 equiv) in anhydrous THF. Cool the solution to 0°C.
-
Addition of Acyl Chloride: Slowly add this compound (1.0 equiv) to the cooled solution.
-
Reaction: Stir the mixture at 0°C for 30 minutes and then at room temperature for 2-3 hours.
-
Workup: Pour the reaction mixture into cold water and extract with diethyl ether. Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the resulting crude thioester by distillation or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution of this compound. Yields are highly dependent on the specific substrate and reaction conditions.
| Nucleophile | Product Type | Base/Catalyst | Solvent | Temperature | Typical Time | Typical Yield | Reference(s) |
| Water (H₂O) | Carboxylic Acid | None (or Base for HCl) | Water, Acetone, Dioxane | Room Temp | Very Fast | Quantitative | [1][12][14] |
| Amine (R-NH₂) | Amide | Excess Amine or TEA/Pyridine | DCM, THF | 0°C to RT | 1-16 hours | 70-95% | [7][18] |
| Alcohol (R-OH) | Ester | Pyridine/TEA | DCM, Ether | 0°C to RT | 2-6 hours | Good to Excellent | [3][4] |
| Thiol (R-SH) | Thioester | Pyridine/TEA | THF, DCM | 0°C to RT | 2-4 hours | Good to Excellent | [3][24] |
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
Hazards: It is a flammable liquid and vapor.[25] It is corrosive and causes severe skin burns and eye damage. The compound is highly reactive with water and moisture-sensitive.[13][26]
-
Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.[13]
-
Keep away from heat, sparks, open flames, and other ignition sources.[25]
-
Store under an inert atmosphere (e.g., nitrogen or argon) and protect from moisture.[13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Use spark-proof tools and explosion-proof equipment.[13]
-
Conclusion
This compound is a highly reactive and versatile chemical intermediate. Its reactivity is dominated by the nucleophilic acyl substitution mechanism, allowing for the efficient synthesis of a wide range of derivatives, including carboxylic acids, amides, esters, and thioesters. The reactions are typically fast and high-yielding but require careful handling under anhydrous conditions due to the compound's moisture sensitivity and corrosive nature. A thorough understanding of its reactivity and handling requirements is essential for its safe and effective use in research and development, particularly within the pharmaceutical industry where it serves as a key building block for complex bioactive molecules.
References
- 1. 1-(4-Chlorophenyl)this compound | 71501-44-5 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. Buy 1-(4-Chlorophenyl)this compound | 71501-44-5 [smolecule.com]
- 6. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Nucleophilic_acyl_substitution [chemeurope.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. asianpubs.org [asianpubs.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 18. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 23. Systematic modulation of Michael-type reactivity of thiols through the use of charged amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ias.ac.in [ias.ac.in]
- 25. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 26. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Key Chemical Properties of Cyclopentanecarbonyl Chloride for Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cyclopentanecarbonyl chloride, a versatile reagent in organic synthesis. Its utility is primarily derived from the reactive acyl chloride functional group, which serves as an efficient precursor for introducing the cyclopentanecarbonyl moiety into a wide array of molecular structures. This document details its chemical and physical properties, core reactivity, and standardized protocols for its application in key synthetic transformations, making it an essential resource for professionals in chemical research and pharmaceutical development.
Core Chemical and Physical Properties
This compound is a colorless to light yellow liquid recognized for its pungent odor and high reactivity, particularly with nucleophiles.[1][2] It is moisture-sensitive and reacts with water.[1][3] Its key physical and chemical data are summarized below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₉ClO | [1][4] |
| Molecular Weight | 132.59 g/mol | [4][5] |
| CAS Number | 4524-93-0 | [1][4] |
| Appearance | Clear colorless to yellow liquid | [1][2] |
| Boiling Point | 161-162 °C | [3][6] |
| Density | 1.091 g/mL at 25 °C | [3][6] |
| Refractive Index | n20/D 1.4622 | [3][6] |
| Flash Point | 60 °C (140 °F) | [2][6] |
| Water Solubility | Reacts with water | [1][3] |
Reactivity and Synthetic Applications
The synthetic utility of this compound is dominated by the high electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing nature of the chlorine atom.[7] This makes it an excellent substrate for nucleophilic acyl substitution reactions, which is the primary pathway for its transformations.[7][8]
This reactivity allows it to serve as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.[1][9] It is particularly valuable for creating esters and amides, and for forming new carbon-carbon bonds via Friedel-Crafts acylation.[9][10][11] Its derivatives have been explored for potential use as anti-cancer and anti-inflammatory agents.[9]
Key Experiments and Protocols
This compound is a cornerstone reagent for several fundamental organic reactions. Detailed below are generalized protocols for its use in esterification and Friedel-Crafts acylation, two of its most common and impactful applications.
The reaction of this compound with alcohols provides a direct route to cyclopentyl esters. The reaction proceeds via a nucleophilic acyl substitution mechanism and is typically conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[10]
Experimental Protocol: General Esterification
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary alcohol (1.0 equivalent) and a non-nucleophilic base such as pyridine (B92270) (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether).[7]
-
Addition of Acyl Chloride: Cool the stirred solution to 0 °C in an ice bath. Add this compound (1.0 equivalent) dropwise to the mixture via a syringe or dropping funnel.[7]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[7]
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Wash the organic layer sequentially with water, 1M copper sulfate (B86663) solution (if using pyridine as a base), saturated sodium bicarbonate solution, and finally with brine.[7]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude ester can then be purified by column chromatography or distillation.[7]
Friedel-Crafts acylation using this compound is a powerful method for forming carbon-carbon bonds, yielding aryl cyclopentyl ketones.[11] The reaction requires a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to activate the acyl chloride by forming a highly electrophilic acylium ion.[11]
Experimental Protocol: General Friedel-Crafts Acylation
-
Catalyst Suspension: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet (to vent HCl), suspend anhydrous aluminum chloride (1.1 equivalents) in an anhydrous inert solvent (e.g., dichloromethane) under a nitrogen atmosphere.[11]
-
Acylium Ion Formation: Cool the suspension to 0-5 °C using an ice bath. Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred AlCl₃ suspension, ensuring the temperature remains below 10 °C.[11]
-
Addition of Arene: After forming the acylium ion complex, add the aromatic substrate (1.2 equivalents), such as benzene (B151609) or toluene, dropwise to the reaction mixture.[11]
-
Reaction Progression: Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction's progress by TLC.[11]
-
Work-up: Carefully quench the reaction by slowly pouring it over crushed ice and dilute HCl. Separate the organic layer and extract the aqueous layer with the solvent.
-
Purification: Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate. After filtering and removing the solvent, purify the resulting aryl ketone product by column chromatography or distillation.[11]
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[12] It is classified as a flammable liquid and vapor (H226) and causes severe skin burns and eye damage (H314).[4][6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[12][13]
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, open flames, and other ignition sources.[12] The material is moisture-sensitive; handle and store under an inert atmosphere (e.g., nitrogen).[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] Store locked up.[13]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[13] If inhaled, move the person to fresh air.[12] If swallowed, rinse the mouth but do not induce vomiting.[12][13]
References
- 1. guidechem.com [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C6H9ClO | CID 78284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (CAS 4524-93-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 环戊烷甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buy 1-(4-Chlorophenyl)this compound | 71501-44-5 [smolecule.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
Cyclopentanecarbonyl Chloride: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cyclopentanecarbonyl chloride, a reactive acyl chloride, serves as a crucial building block in organic chemistry, enabling the introduction of the cyclopentanecarbonyl moiety into a wide array of molecular scaffolds. Its high reactivity, stemming from the electrophilic carbonyl carbon, makes it a valuable reagent for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical properties, reactivity, synthetic applications, and detailed experimental protocols related to this compound.
Core Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is soluble in organic solvents but reacts with water.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₉ClO | [1][3][4] |
| Molecular Weight | 132.59 g/mol | [3] |
| CAS Number | 4524-93-0 | [1][4] |
| Boiling Point | 161-162 °C (lit.) | |
| Density | 1.091 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.4622 (lit.) | |
| Flash Point | 60 °C (140 °F) | |
| InChIKey | WEPUZBYKXNKSDH-UHFFFAOYSA-N | [4] |
| SMILES | O=C(Cl)C1CCCC1 | [3] |
Reactivity Profile
The reactivity of this compound is dominated by the acyl chloride functional group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it susceptible to nucleophilic attack, primarily through a nucleophilic acyl substitution mechanism.[5]
Nucleophilic Acyl Substitution
This compound readily reacts with a variety of nucleophiles to form corresponding derivatives such as amides, esters, and thioesters.[5] These reactions are typically rapid and often exothermic.[5]
-
Amide Formation (Aminolysis): Reaction with primary or secondary amines yields N-substituted cyclopentanecarboxamides. A base is usually required to neutralize the hydrogen chloride (HCl) byproduct.[5]
-
Ester Formation (Alcoholysis): Alcohols react with this compound, typically in the presence of a non-nucleophilic base like pyridine (B92270), to produce cyclopentanoate esters.[5]
-
Thioester Formation: Thiols react in a similar manner to alcohols to generate thioesters.[5]
// Reactants CPCC [label="Cyclopentanecarbonyl\nChloride", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; NuH [label="Nucleophile\n(R-NH₂, R-OH, R-SH)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediate Intermediate [label="Tetrahedral Intermediate", shape=box, style="rounded,dashed", fillcolor="#F1F3F4", fontcolor="#202124"];
// Products Product [label="Substituted Product\n(Amide, Ester, Thioester)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; HCl [label="HCl"];
// Arrows CPCC -> Intermediate [label="Nucleophilic Attack", fontcolor="#34A853"]; NuH -> Intermediate [color="#34A853"]; Intermediate -> Product [label="Elimination of Cl⁻", fontcolor="#EA4335"]; Intermediate -> HCl [color="#EA4335"]; } caption: "General Mechanism of Nucleophilic Acyl Substitution."
Friedel-Crafts Acylation
In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can acylate aromatic rings through an electrophilic aromatic substitution reaction known as the Friedel-Crafts acylation.[6][7] This reaction is a powerful method for forming carbon-carbon bonds and synthesizing aryl cyclopentyl ketones, which are valuable intermediates in medicinal chemistry.[6] The reaction proceeds via the formation of a highly electrophilic acylium ion.[6][8]
Application as a Building Block in Drug Development
The cyclopentane (B165970) ring is a common motif in many biologically active molecules and natural products.[9] this compound and its derivatives serve as key intermediates in the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.[1][9][10]
A prominent example is in the synthesis of selective phosphodiesterase-4 (PDE4) inhibitors, a class of drugs used to treat inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.[9][11] Drugs such as Piclamilast and Cilomilast feature a cyclopentyloxy group, which is often introduced via a synthetic route starting with the alkylation of a phenol (B47542) with a cyclopentyl halide, a close relative of this compound in terms of providing the cyclopentyl moiety.
Case Study: Synthesis of Piclamilast
Piclamilast is a potent and selective PDE4 inhibitor.[9] Its synthesis highlights the utility of the cyclopentyl group in drug design. While not directly using this compound, the synthesis involves the formation of a key intermediate, 3-(cyclopentyloxy)-4-methoxybenzoic acid, which is then converted to an activated form (like the acid chloride) for amide bond formation. This demonstrates a common synthetic strategy where the core scaffold provided by this compound is invaluable.
Mechanism of Action: PDE4 Inhibition
PDE4 inhibitors like Piclamilast exert their anti-inflammatory effects by increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2] PDE4 is an enzyme that degrades cAMP. By inhibiting PDE4, these drugs allow cAMP to accumulate, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a reduction in the production of pro-inflammatory mediators.[4]
// Nodes Proinflammatory_Stimuli [label="Pro-inflammatory\nStimuli", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="cAMP", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE4 [label="PDE4", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMP [label="AMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammatory\nResponse", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Piclamilast [label="Piclamilast\n(PDE4 Inhibitor)", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Proinflammatory_Stimuli -> AC [label="activates", fontcolor="#202124"]; ATP -> cAMP [label="converts to", fontcolor="#202124", arrowhead=open]; AC -> ATP [arrowhead=none, style=dashed]; cAMP -> PKA [label="activates", fontcolor="#202124"]; cAMP -> AMP [arrowhead=open]; PDE4 -> cAMP [label="degrades", fontcolor="#202124", arrowhead=tee]; PKA -> Inflammation [label="inhibits", fontcolor="#202124", arrowhead=tee]; Piclamilast -> PDE4 [label="inhibits", fontcolor="#202124", arrowhead=tee, color="#EA4335", style=bold]; } caption: "Signaling Pathway of PDE4 Inhibition."
Experimental Protocols
The following sections provide detailed methodologies for key reactions involving this compound and the synthesis of a relevant pharmaceutical precursor.
General Protocol for Amide Formation
This protocol describes the reaction of this compound with a generic primary amine.
-
Materials: this compound, primary amine (e.g., benzylamine), triethylamine (B128534) (Et₃N) or pyridine, dichloromethane (B109758) (DCM), 1 M HCl, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate (B86663).
-
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to obtain the pure N-substituted cyclopentanecarboxamide.
-
Synthesis of Piclamilast Precursor: 3-(Cyclopentyloxy)-4-methoxybenzoic acid
This two-step protocol outlines the synthesis of a key intermediate for Piclamilast.
Step 1: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde [3]
-
Materials: Isovanillin (3-hydroxy-4-methoxybenzaldehyde), cyclopentyl bromide, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of isovanillin (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add cyclopentyl bromide (1.2 eq) to the mixture.
-
Heat the reaction mixture at 80 °C and stir for 4-6 hours until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography to yield 3-(cyclopentyloxy)-4-methoxybenzaldehyde.
-
Step 2: Oxidation to 3-(Cyclopentyloxy)-4-methoxybenzoic acid [3]
-
Materials: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde, sulfamic acid, sodium chlorite (B76162) (NaClO₂), water, tert-butanol (B103910).
-
Procedure:
-
Dissolve 3-(cyclopentyloxy)-4-methoxybenzaldehyde (1.0 eq) in a mixture of tert-butanol and water.
-
Add sulfamic acid (1.2 eq) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction by TLC.
-
After completion, adjust the pH of the reaction mixture to ~2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-(cyclopentyloxy)-4-methoxybenzoic acid.
-
Final Step: Synthesis of Piclamilast (Amide Coupling)
This protocol describes the final amide bond formation to yield Piclamilast.
-
Materials: 3-(Cyclopentyloxy)-4-methoxybenzoic acid, thionyl chloride (SOCl₂), 4-amino-3,5-dichloropyridine, pyridine, anhydrous toluene (B28343).
-
Procedure:
-
Gently reflux a mixture of 3-(cyclopentyloxy)-4-methoxybenzoic acid (1.0 eq) and thionyl chloride (1.5 eq) in anhydrous toluene for 2 hours to form the acid chloride in situ.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous toluene.
-
In a separate flask, dissolve 4-amino-3,5-dichloropyridine (1.0 eq) in anhydrous toluene containing pyridine (1.2 eq).
-
Add the acid chloride solution dropwise to the amine solution at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Cool the mixture, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield Piclamilast.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the synthesis of Piclamilast.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~2.95 (m, 1H, -CHCO-), 1.6-2.0 (m, 8H, -CH₂-) |
| ¹³C NMR (CDCl₃) | δ ~175 (C=O), ~55 (-CHCO-), ~30, ~26 (-CH₂-) |
| IR (neat) | ~1790 cm⁻¹ (C=O stretch, strong) |
| Mass Spec (EI) | m/z 132/134 (M⁺), 97 (M⁺ - Cl) |
Note: Predicted and typical values. Actual shifts may vary.
Table 2: Synthesis of Piclamilast - Reaction Data
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Alkylation | Isovanillin | 3-(Cyclopentyloxy)-4-methoxybenzaldehyde | ~85-95% |
| 2 | Oxidation | 3-(Cyclopentyloxy)-4-methoxybenzaldehyde | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | ~90-98% |
| 3 | Amide Coupling | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | Piclamilast | ~69% |
Table 3: Spectroscopic Data for Piclamilast
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR (Solvent not specified) | δ 8.56 (s, 2H), 7.65 (s, 1H), 6.98-7.53 (m, 2H), 6.95 (d, J=8 Hz, 1H), 4.87 (m, 1H), 3.93 (s, 3H), 1.55-2.05 (m, 8H) |
| Elemental Analysis | Calculated for C₁₈H₁₈Cl₂N₂O₃: C, 56.7; H, 4.76; Cl, 18.6; N, 7.35. Found: C, 56.3; H, 4.7; Cl, 18.4; N, 7.2 |
| Melting Point | 155-157 °C |
Safety and Handling
This compound is a corrosive and flammable liquid.[4][12] It causes severe skin burns and eye damage.[4][12] It is also moisture-sensitive and reacts with water, potentially releasing corrosive HCl gas.[1] Handle this reagent with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Store in a cool, dry place under an inert atmosphere.
Conclusion
This compound is a highly versatile and reactive building block in organic synthesis. Its ability to readily undergo nucleophilic acyl substitution and Friedel-Crafts acylation reactions makes it an essential tool for introducing the cyclopentylcarbonyl moiety into complex molecules. As demonstrated by the synthetic strategies for pharmaceuticals like Piclamilast, the cyclopentane core is of significant interest in drug development. A thorough understanding of its properties, reactivity, and handling is crucial for its effective and safe utilization in research and development.
References
- 1. hmdb.ca [hmdb.ca]
- 2. PubChemLite - 3-cyclopentyloxy-4-methoxybenzoic acid (C13H16O4) [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. rsc.org [rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Piclamilast - Wikipedia [en.wikipedia.org]
- 9. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
Cyclopentanecarbonyl Chloride: A Historical and Technical Guide for Researchers
An in-depth exploration of the discovery, synthesis, and analytical evolution of a key building block in chemical and pharmaceutical research.
Cyclopentanecarbonyl chloride, a versatile reagent in organic synthesis, has played a significant role in the development of novel chemical entities, particularly in the realm of drug discovery. This technical guide provides a comprehensive overview of its journey through chemical literature, from its early synthesis to its modern applications, tailored for researchers, scientists, and professionals in drug development.
Discovery and Early Synthesis: A Foundation in Cyclopentane (B165970) Chemistry
While a definitive first synthesis of this compound is not readily apparent in early literature, its history is intrinsically linked to the synthesis of its precursor, cyclopentanecarboxylic acid. The groundwork for the preparation of five-membered carbocyclic rings was laid by chemists in the late 19th and early 20th centuries. Notable contributions came from N. D. Zelinsky, who extensively studied the chemistry of cyclic hydrocarbons, and J. v. Braun, whose work on ring-opening and closing reactions advanced the field.
One of the earliest and most reliable methods for synthesizing cyclopentanecarboxylic acid involves the carbonation of a cyclopentyl Grignard reagent. This classic reaction, detailed in works such as Kharasch and Reinmuth's 1954 book "Grignard Reactions of Nonmetallic Substances," provided a straightforward route to the carboxylic acid, which could then be converted to the acid chloride.
The conversion of a carboxylic acid to its corresponding acyl chloride was a well-established transformation by the mid-20th century. The use of chlorinating agents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) became the standard and most efficient methods. These reagents react with the carboxylic acid to replace the hydroxyl group with a chlorine atom, yielding the highly reactive acyl chloride.
Evolution of Synthetic Methodologies
The primary and most widely employed method for the preparation of this compound remains the reaction of cyclopentanecarboxylic acid with a chlorinating agent. The choice between thionyl chloride and oxalyl chloride often depends on the desired scale and purity, with oxalyl chloride sometimes being preferred for its milder reaction conditions and the formation of gaseous byproducts that are easily removed.
A general workflow for the synthesis of this compound is depicted below:
Caption: General synthetic workflow for this compound.
Experimental Protocols for Key Syntheses
1. Preparation of Cyclopentanecarboxylic Acid via Grignard Reaction
This protocol is adapted from established procedures for Grignard carbonation.
-
Materials: Cyclopentyl bromide, magnesium turnings, anhydrous diethyl ether, dry ice (solid CO₂), hydrochloric acid.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings.
-
Add a solution of cyclopentyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the magnesium has been consumed, cool the reaction mixture in an ice bath.
-
Slowly add crushed dry ice to the stirred Grignard reagent solution.
-
Once the addition is complete, allow the mixture to warm to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield cyclopentanecarboxylic acid.
-
2. Synthesis of this compound
This protocol describes the conversion of the carboxylic acid to the acid chloride using thionyl chloride.
-
Materials: Cyclopentanecarboxylic acid, thionyl chloride, anhydrous benzene (B151609) or toluene (B28343) (optional).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to trap HCl and SO₂, place cyclopentanecarboxylic acid.
-
Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents). An inert solvent like benzene or toluene can be used if necessary.
-
Gently heat the reaction mixture to reflux. The reaction is typically complete when the evolution of gases ceases (usually after 1-3 hours).
-
Distill off the excess thionyl chloride.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
-
| Reaction | Reagents | Typical Yield (%) | Reference |
| Cyclopentanecarboxylic Acid Synthesis | Cyclopentyl bromide, Mg, CO₂ | 60-70 | General Grignard Reaction Protocols |
| This compound Synthesis | Cyclopentanecarboxylic acid, SOCl₂ | >90 | Standard Acyl Chloride Synthesis |
Historical Applications and Modern Relevance
Historically, this compound emerged as a valuable intermediate in the synthesis of more complex molecules. Its compact cyclic structure and reactive acyl chloride functionality made it an attractive building block for introducing the cyclopentanecarbonyl moiety into various scaffolds.
In the mid to late 20th century, with the rise of medicinal chemistry and drug discovery programs, derivatives of this compound found application in the synthesis of potential therapeutic agents. The cyclopentane ring is a common motif in many natural products and synthetic drugs, valued for its ability to impart favorable pharmacokinetic properties.
Today, this compound continues to be a relevant reagent in:
-
Pharmaceutical Synthesis: As a starting material or intermediate for the synthesis of active pharmaceutical ingredients (APIs).
-
Agrochemical Research: In the development of new pesticides and herbicides.
-
Materials Science: For the modification of polymers and the synthesis of novel materials.
The logical flow of its application in a typical drug discovery cascade is illustrated below:
Caption: Role of this compound in a drug discovery workflow.
Evolution of Analytical Characterization
The characterization of this compound has evolved with the advancement of analytical techniques.
-
Early Methods: In the early to mid-20th century, characterization would have relied on classical methods such as boiling point determination, refractive index measurements, and elemental analysis.
-
Infrared (IR) Spectroscopy: The advent of IR spectroscopy provided a powerful tool for identifying the characteristic carbonyl (C=O) stretching vibration of the acyl chloride group, which appears at a relatively high frequency (around 1800 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of NMR spectroscopy in the mid-20th century revolutionized structural elucidation. ¹H NMR and ¹³C NMR spectroscopy allow for the precise determination of the proton and carbon environments within the molecule, confirming the cyclopentyl ring structure and the presence of the carbonyl group.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
| Analytical Technique | Key Observables for this compound |
| Boiling Point | Approximately 160-162 °C at atmospheric pressure |
| Refractive Index (n²⁰/D) | Approximately 1.462 |
| Infrared (IR) Spectroscopy | Strong C=O stretch around 1800 cm⁻¹ |
| ¹H NMR Spectroscopy | Multiplets for the cyclopentyl protons |
| ¹³C NMR Spectroscopy | Carbonyl carbon signal around 175 ppm |
| Mass Spectrometry | Molecular ion peak corresponding to C₆H₉ClO |
This comprehensive overview of this compound provides researchers with a valuable resource for understanding its historical context, synthetic methodologies, and analytical characterization, thereby facilitating its continued application in the advancement of chemical and pharmaceutical sciences.
An In-depth Technical Guide to the Electrophilicity of Cyclopentanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentanecarbonyl chloride, a cyclic acyl chloride, is a versatile reagent in organic synthesis, prized for its high reactivity as an electrophile. This technical guide delves into the core principles governing its electrophilicity, providing a comprehensive overview for researchers, scientists, and professionals in drug development. The document outlines the electronic and structural factors contributing to its reactivity, presents key quantitative data, details experimental protocols for its synthesis and common reactions, and visualizes the underlying reaction mechanisms. This guide serves as a critical resource for the effective application of this compound in synthetic chemistry.
Introduction to Electrophilicity
In organic chemistry, an electrophile is a reagent attracted to electrons. The electrophilicity of a molecule quantifies its ability to accept an electron pair from a nucleophile, thereby forming a new chemical bond. Acyl chlorides, including this compound, are a class of highly reactive carboxylic acid derivatives, primarily due to the pronounced electrophilic character of the carbonyl carbon.[1][2] This high reactivity makes them valuable intermediates in a wide array of chemical transformations, particularly in acylation reactions.[3][4]
Factors Influencing the Electrophilicity of this compound
The notable electrophilicity of the carbonyl carbon in this compound is a consequence of a combination of electronic and structural effects.
2.1. Inductive Effect: The presence of two highly electronegative atoms—oxygen and chlorine—bonded to the carbonyl carbon is the primary driver of its electrophilicity.[2][5][6] Both atoms exert a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the carbonyl carbon. This creates a significant partial positive charge (δ+) on the carbon, making it a prime target for nucleophilic attack.[2][5]
2.2. Resonance Effect: While the chlorine atom possesses lone pairs that could theoretically participate in resonance and donate electron density to the carbonyl group, this effect is minimal.[7][8] The poor overlap between the 3p orbital of chlorine and the 2p orbital of carbon significantly diminishes the resonance stabilization of the carbonyl group.[7] Consequently, the destabilizing inductive effect of the chlorine atom predominates, enhancing the electrophilicity of the carbonyl carbon.[8]
2.3. The Cyclopentyl Group: The saturated cyclopentyl ring attached to the carbonyl group is an electron-donating group (alkyl group). However, its electron-donating effect is relatively weak and does not significantly diminish the potent electrophilicity induced by the oxygen and chlorine atoms.
Quantitative Data
The following tables summarize key quantitative data for this compound, providing a basis for comparison and experimental design.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₉ClO | [9] |
| Molecular Weight | 132.59 g/mol | [9] |
| CAS Number | 4524-93-0 | [9] |
| Appearance | Clear, colorless to yellow liquid | [10][11] |
| Boiling Point | 161-162 °C (at 760 mmHg) | [11] |
| 54-56 °C (at 15 mmHg) | [11] | |
| Density | 1.091 g/mL at 25 °C | [11] |
| Refractive Index (n20/D) | 1.4622 | [11] |
| Water Solubility | Reacts with water | [10] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Feature | Typical Range / Value | Reference(s) |
| Infrared (IR) Spectroscopy | C=O Stretch (ν_C=O) | 1810–1775 cm⁻¹ (for aliphatic acyl chlorides) | [2] |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Carbonyl Carbon (C=O) Chemical Shift (δ) | 170-185 ppm (for carboxylic acid derivatives) | [12][13][14] |
Key Reactions and Mechanisms
The high electrophilicity of this compound drives its participation in a variety of nucleophilic acyl substitution reactions. The general mechanism for these reactions is a two-step addition-elimination process.[7]
4.1. General Reaction Pathway: Nucleophilic Acyl Substitution
The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl group and yield the acylated product.
Caption: General mechanism of nucleophilic acyl substitution.
4.2. Common Reactions
-
Hydrolysis: Reaction with water to form cyclopentanecarboxylic acid.
-
Alcoholysis: Reaction with an alcohol to form an ester.
-
Aminolysis: Reaction with ammonia (B1221849) or an amine to form an amide.
Experimental Protocols
5.1. Synthesis of this compound from Cyclopentanecarboxylic Acid
This protocol describes the conversion of cyclopentanecarboxylic acid to this compound using thionyl chloride (SOCl₂).
Materials:
-
Cyclopentanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Gas trap (e.g., containing aqueous NaOH)
-
Stirring apparatus
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, place cyclopentanecarboxylic acid.
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the carboxylic acid at room temperature with constant stirring.
-
Once the initial vigorous reaction subsides, gently heat the mixture to reflux.
-
Maintain the reflux for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases.
-
After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
5.2. General Protocol for Acylation using this compound
This protocol provides a general framework for the acylation of a nucleophile (e.g., an alcohol or amine).
Materials:
-
This compound
-
Nucleophile (e.g., alcohol, amine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)
-
A non-nucleophilic base (e.g., pyridine, triethylamine) - optional, to scavenge HCl byproduct
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the nucleophile in the anhydrous aprotic solvent.
-
If a base is used, add it to the solution of the nucleophile.
-
Cool the reaction mixture in an ice bath.
-
Slowly add this compound to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC or GC-MS is recommended).
-
Upon completion, the reaction is typically quenched with water or a dilute aqueous acid/base solution.
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product can be purified by an appropriate method, such as column chromatography or distillation.
Workflow and Logical Relationships
6.1. Synthesis and Reactivity Workflow
The following diagram illustrates the logical workflow from the starting material to the synthesis of this compound and its subsequent reactions with various nucleophiles.
Caption: Workflow for the synthesis and reactions of the title compound.
Conclusion
This compound's high electrophilicity, driven by the strong inductive effects of its chloro and carbonyl groups, establishes it as a powerful acylating agent in organic synthesis. Understanding the principles outlined in this guide, from the electronic factors governing its reactivity to practical experimental protocols, is crucial for its effective utilization in the development of new chemical entities. The provided quantitative data and reaction workflows serve as a valuable resource for researchers and professionals aiming to leverage the synthetic potential of this versatile reagent.
References
- 1. fiveable.me [fiveable.me]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Electrophilicity of Carboxylic Acids Derivatives. | OpenOChem Learn [learn.openochem.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. This compound (CAS 4524-93-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrevise.org [chemrevise.org]
- 8. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]
- 9. This compound | C6H9ClO | CID 78284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Cyclopentanecarbonyl Chloride: A Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety, handling, and storage protocols for cyclopentanecarbonyl chloride (CAS No. 4524-93-0). Due to the reactive nature of this acyl chloride, strict adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research projects. This document synthesizes data from multiple safety data sheets (SDS) and technical resources to provide a thorough overview for professionals in research and drug development.
Chemical and Physical Properties
This compound is a flammable and corrosive liquid.[1][2][3] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C6H9ClO[1][4][5][6] |
| Molecular Weight | 132.59 g/mol [1][4][5][6] |
| Appearance | Colorless liquid[3][4] |
| Boiling Point | 161 - 162 °C[3][4] |
| Flash Point | 60 °C / 140 °F[1][3][4][5] |
| Density | 1.091 g/cm3 at 25 °C[1][3][4] |
| Refractive Index | n20/D 1.4622[4] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] It is a flammable liquid and vapor, and it is corrosive, causing severe skin burns and eye damage.[2][6]
GHS Hazard Statements:
Safe Handling Protocols
Proper handling procedures are essential to minimize the risk of exposure and accidents.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear appropriate chemical safety goggles or a face shield.[1][4]
-
Skin Protection: Chemical-resistant gloves, such as nitrile rubber, and protective clothing are mandatory to prevent skin contact.[1][7]
-
Respiratory Protection: If a fume hood is unavailable or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for acid gases.[1][7]
General Handling Practices:
-
Do not breathe mist, vapors, or spray.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
Storage Requirements
This compound is moisture-sensitive and requires specific storage conditions to maintain its stability and prevent hazardous reactions.[1][7]
-
Store under an inert atmosphere.[1]
-
Keep away from water and moist air, as it reacts violently.[1][7]
-
Incompatible materials to avoid include strong oxidizing agents and strong bases.[1]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediate medical attention is required.[1][2] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with water/shower for at least 15 minutes. Immediate medical attention is required.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediate medical attention is required.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][2] |
Fire Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or chemical foam.[1] Water mist may be used to cool closed containers.[1]
-
Unsuitable Extinguishing Media: Do not use water directly on the substance as it reacts violently.[2][5]
-
Specific Hazards: The substance is flammable, and containers may explode when heated. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1]
-
Hazardous Combustion Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
-
Personal Precautions: Remove all sources of ignition.[1] Evacuate personnel to safe areas.[3] Wear appropriate personal protective equipment.[3]
-
Environmental Precautions: Prevent the product from entering drains.[2]
-
Containment and Cleanup: Absorb the spill with inert material such as sand, earth, or vermiculite.[9] Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[1][9]
Toxicity and Decomposition
While comprehensive toxicological data for this compound is limited, it is known to be corrosive and causes burns upon all exposure routes.[1] No acute toxicity information is available for the product itself.[1][5] Hazardous decomposition products formed under fire conditions include carbon monoxide, carbon dioxide, and hydrogen chloride.[1][3]
Experimental Workflow and Safety Precautions
The following diagram illustrates a generalized workflow for handling this compound, emphasizing the critical safety checkpoints.
Caption: Generalized workflow for handling this compound.
This logical diagram outlines the critical stages of working with this compound, from initial preparation and donning of personal protective equipment to the handling and eventual cleanup and storage. It also highlights potential emergency events that can occur at various stages of the workflow.
Logical Relationship of Safety Precautions
The following diagram illustrates the interconnectedness of the primary safety precautions for this compound.
Caption: Interrelationship of hazards and control measures.
This diagram illustrates how the inherent hazards of this compound (flammability, corrosivity, and moisture sensitivity) dictate the necessary control measures, including engineering controls, personal protective equipment, safe work practices, and proper storage, all of which contribute to the overall goal of safe handling.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound 98 4524-93-0 [sigmaaldrich.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. This compound | C6H9ClO | CID 78284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Notes and Protocols: Friedel-Crafts Acylation of Arenes with Cyclopentanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile method in organic synthesis for the formation of carbon-carbon bonds, specifically for the synthesis of aryl ketones. This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. The resulting aryl ketones are valuable intermediates in the synthesis of a wide array of fine chemicals, agrochemicals, and importantly, pharmaceutical agents.
This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of various arenes using cyclopentanecarbonyl chloride as the acylating agent. The introduction of a cyclopentylcarbonyl moiety onto an aromatic or heteroaromatic core can be a key step in the synthesis of novel molecular scaffolds with potential therapeutic applications. Cyclopentyl phenyl ketone, a product of this reaction, serves as a crucial intermediate in the synthesis of various bioactive molecules, including biostimulants.
Reaction Principle
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. A strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), activates the this compound by coordinating to the chlorine atom. This coordination facilitates the cleavage of the carbon-chlorine bond, generating a highly electrophilic and resonance-stabilized acylium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex by the AlCl₄⁻ anion restores the aromaticity of the ring and yields the final cyclopentyl aryl ketone product. A key advantage of this acylation is that the ketone product is less reactive than the starting arene, thus preventing over-acylation.[1]
Catalyst Selection
Anhydrous aluminum chloride (AlCl₃) is the most frequently employed and effective Lewis acid catalyst for the Friedel-Crafts acylation of a broad range of arenes.[2] Due to the formation of a stable complex between the catalyst and the product ketone, a stoichiometric amount of AlCl₃ is generally required for optimal yields. For more activated aromatic substrates, milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be utilized.
Data Presentation
The following tables summarize the reaction conditions and yields for the Friedel-Crafts acylation of various arenes with this compound. Please note that the yields are based on generalized protocols and may vary depending on the specific experimental conditions and purification methods.
Table 1: Friedel-Crafts Acylation of Benzene (B151609) and Substituted Benzenes
| Arene | Catalyst (molar eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Benzene | AlCl₃ (1.1) | Dichloromethane (B109758) | 0 to RT | 3-5 | Cyclopentyl phenyl ketone | ~56[3] |
| Toluene (B28343) | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 2-4 | Cyclopentyl tolyl ketone (o/p mixture) | Good |
| Anisole (B1667542) | AlCl₃ (1.1) | Dichloromethane | -10 to 0 | 1-2 | Cyclopentyl (methoxyphenyl) ketone (p-isomer) | Good |
| Naphthalene | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 3-5 | 1-(Cyclopentanecarbonyl)naphthalene | Good |
Table 2: Reagent Quantities for a Typical Reaction
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 10 mmol scale) |
| Arene | 1.2 | Varies | 12 mmol |
| This compound | 1.0 | 132.59 | 1.33 g |
| Anhydrous AlCl₃ | 1.1 | 133.34 | 1.47 g |
| Dichloromethane | - | 84.93 | 20-30 mL |
Experimental Protocols
Safety Precautions: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. This compound is a lachrymatory and corrosive compound. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Protocol 1: Synthesis of Cyclopentyl Phenyl Ketone
Materials:
-
Benzene (anhydrous)
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (1.1 eq.).
-
Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add anhydrous benzene (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Cyclopentyl Tolyl Ketone
Materials:
-
Toluene (anhydrous)
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow steps 1-4 as described in Protocol 1.
-
After the formation of the acylium ion complex, add a solution of anhydrous toluene (1.2 eq.) in anhydrous dichloromethane dropwise to the reaction mixture at 0-5 °C.
-
Stir the reaction at 0-5 °C for 2-3 hours. The reaction is typically faster than with benzene due to the activating effect of the methyl group.[2]
-
Monitor the reaction progress by TLC.
-
Follow the work-up and purification procedure as described in Protocol 1 (steps 8-13) to isolate the product, which will be a mixture of ortho and para isomers of cyclopentyl tolyl ketone.
Protocol 3: Synthesis of Cyclopentyl (4-methoxyphenyl) Ketone
Materials:
-
Anisole (anhydrous)
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow steps 1-4 as described in Protocol 1.
-
Due to the high reactivity of anisole, cool the reaction mixture to -10 °C.
-
Add a solution of anhydrous anisole (1.2 eq.) in anhydrous dichloromethane dropwise to the acylium ion complex, maintaining the temperature between -10 and 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Follow the work-up and purification procedure as described in Protocol 1 (steps 8-13) to isolate the product. The major product is expected to be the para isomer, cyclopentyl (4-methoxyphenyl) ketone, due to steric hindrance at the ortho position.[2]
Mandatory Visualizations
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: General Experimental Workflow.
Applications in Drug Development
Aryl ketones are a prevalent structural motif in a multitude of pharmaceutical agents and serve as key intermediates in their synthesis. The cyclopentyl aryl ketone scaffold, in particular, has been explored for its potential in various therapeutic areas.
-
Enzyme Inhibition: Cyclopentane derivatives have been synthesized and investigated as inhibitors of various enzymes. For instance, certain cyclopentane-containing compounds have shown inhibitory activity against aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the progression of hormone-dependent cancers.[1]
-
Antimicrobial and Anti-inflammatory Agents: The phenyl ketone moiety is a recognized pharmacophore in many anti-inflammatory drugs. While specific studies on cyclopentyl aryl ketones are emerging, related structures exhibit promising antimicrobial and anti-inflammatory properties.
-
Precursors to Complex Molecules: Cyclopentyl phenyl ketone is a known intermediate in the synthesis of more complex pharmaceutical compounds. Its carbonyl group provides a reactive handle for further chemical transformations, allowing for the construction of diverse molecular architectures.
The Friedel-Crafts acylation of arenes with this compound provides a direct and efficient route to these valuable cyclopentyl aryl ketone building blocks, facilitating the exploration of new chemical space in drug discovery and development.
References
Application Notes and Protocols for the Preparation of Ketones from Cyclopentanecarbonyl Chloride and Organometallic Reagents
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of cyclopentyl ketones from cyclopentanecarbonyl chloride using a variety of organometallic reagents. The choice of organometallic reagent is critical in determining the reaction outcome, with significant differences in reactivity and selectivity observed. These notes cover the use of Grignard reagents, organocuprates (Gilman reagents), organolithium reagents, and organocadmium reagents, offering a comparative overview to guide reagent selection for specific synthetic goals. Detailed methodologies for key experiments are provided, and quantitative data are summarized for ease of comparison.
Introduction
The synthesis of ketones is a fundamental transformation in organic chemistry, with ketones serving as crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The reaction of an acyl chloride, such as this compound, with an organometallic reagent is a common method for forming a new carbon-carbon bond and producing a ketone. However, the high reactivity of some organometallic reagents can lead to over-addition to the newly formed ketone, resulting in the formation of a tertiary alcohol as an undesired byproduct.
This document outlines the nuances of reacting this compound with four common classes of organometallic reagents:
-
Grignard Reagents (RMgX): Highly reactive and prone to over-addition, but can be controlled under specific conditions.
-
Organocuprates (R₂CuLi - Gilman Reagents): Generally selective for ketone formation due to their lower reactivity towards ketones compared to acyl chlorides.[1]
-
Organolithium Reagents (RLi): Among the most reactive organometallic reagents, typically leading to tertiary alcohols unless specialized techniques like flow chemistry are employed.
-
Organocadmium Reagents (R₂Cd): Known for their excellent selectivity in preparing ketones from acyl chlorides, as they do not readily react with the ketone product.[2]
The selection of the appropriate reagent and control of reaction conditions are paramount to achieving high yields of the desired cyclopentyl ketone.
Comparative Data of Organometallic Reagents
The following table summarizes the expected outcomes and key reaction parameters for the reaction of various organometallic reagents with this compound.
| Organometallic Reagent | General Formula | Major Product with this compound | Typical Yield Range | Key Reaction Conditions & Notes |
| Grignard Reagent | R-MgX | Tertiary Alcohol | Variable (Ketone yield can be low) | Highly reactive; reacts with the ketone product. Special ligands may improve ketone yield. |
| Organocuprate (Gilman) | R₂CuLi | Ketone | Good to Excellent | Less reactive than Grignard reagents; selective for ketone formation.[1] |
| Organolithium Reagent | R-Li | Tertiary Alcohol | Variable (Ketone yield is often low in batch) | Very high reactivity. Continuous flow chemistry can favor ketone formation. |
| Organocadmium Reagent | R₂Cd | Ketone | Good to Excellent | Selective for ketone synthesis; does not react with the ketone product.[2][3] |
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Organometallic reagents are often pyrophoric and react violently with water. Anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) are essential. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Preparation of this compound
This protocol describes the synthesis of the starting material, this compound, from cyclopentanecarboxylic acid.
-
Materials:
-
Cyclopentanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM, optional solvent)
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with aqueous NaOH), place cyclopentanecarboxylic acid (1.0 eq).
-
Slowly add excess thionyl chloride (2.0-3.0 eq), which can also serve as the solvent. Alternatively, an inert solvent like DCM can be used.
-
Stir the mixture at room temperature for 30 minutes, then gently heat to reflux (approximately 70-80 °C).
-
Monitor the reaction by the cessation of gas evolution (HCl and SO₂), which typically takes 1-3 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
-
Protocol 2: Synthesis of a Cyclopentyl Ketone using an Organocuprate (Gilman) Reagent
This protocol is a general method for the selective synthesis of a ketone.
-
Materials:
-
This compound
-
Organolithium reagent (e.g., phenyllithium, 2.0 eq)
-
Copper(I) iodide (CuI, 1.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
-
Procedure:
-
Preparation of the Gilman Reagent:
-
To a flame-dried Schlenk flask under an inert atmosphere, add CuI (1.0 eq).
-
Cool the flask to -78 °C (dry ice/acetone bath).
-
Slowly add the organolithium reagent (2.0 eq) to the stirred suspension of CuI in anhydrous THF.
-
Allow the mixture to stir at -78 °C for 30 minutes to form the lithium diorganocuprate solution.
-
-
Reaction with this compound:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the acyl chloride solution to -78 °C.
-
Slowly add the freshly prepared Gilman reagent to the stirred solution of this compound.
-
Allow the reaction mixture to stir at -78 °C for 1-2 hours, then gradually warm to room temperature.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude ketone by column chromatography or distillation.
-
-
Protocol 3: Synthesis of a Cyclopentyl Ketone using an Organocadmium Reagent
This protocol provides a highly selective method for ketone synthesis.[2][4]
-
Materials:
-
Grignard reagent (e.g., phenylmagnesium bromide, 2.0 eq)
-
Anhydrous cadmium chloride (CdCl₂, 1.0 eq)
-
This compound
-
Anhydrous diethyl ether or THF
-
Anhydrous benzene (B151609) or toluene (B28343)
-
Dilute sulfuric acid (H₂SO₄)
-
-
Procedure:
-
Preparation of the Organocadmium Reagent:
-
Prepare the Grignard reagent (2.0 eq) in anhydrous diethyl ether under an inert atmosphere.
-
To the stirred Grignard solution, add anhydrous CdCl₂ (1.0 eq) portion-wise.
-
Heat the mixture to reflux for 1-2 hours to ensure the complete formation of the diorganocadmium reagent.
-
-
Reaction with this compound:
-
Distill off the diethyl ether while adding anhydrous benzene or toluene to the reaction mixture.
-
Cool the resulting benzene/toluene solution of the organocadmium reagent.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous benzene or toluene to the stirred organocadmium reagent.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat to reflux for an additional hour.
-
-
Work-up:
-
Cool the reaction mixture and quench by carefully adding crushed ice followed by dilute H₂SO₄.
-
Separate the organic layer, and extract the aqueous layer with benzene or toluene.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude ketone by distillation.
-
-
Diagrams
Caption: General experimental workflow for the synthesis of cyclopentyl ketones.
Caption: Comparative reactivity of organometallic reagents with acyl chlorides.
Conclusion
The preparation of ketones from this compound can be effectively achieved using various organometallic reagents. For syntheses where the primary goal is the isolation of the ketone, the use of less reactive organometallic reagents such as organocuprates (Gilman reagents) or organocadmium reagents is highly recommended due to their inherent selectivity. While highly reactive reagents like Grignard and organolithium reagents can also be used, they generally lead to the formation of tertiary alcohols through over-addition, necessitating careful control of reaction conditions or the use of advanced synthetic techniques to favor ketone formation. The protocols and comparative data presented herein provide a foundational guide for researchers to select the most appropriate method for their specific synthetic needs.
References
Application Notes and Protocols: Cyclopentanecarbonyl Chloride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of cyclopentanecarbonyl chloride and related cyclopentyl moieties in the synthesis of pharmaceutical intermediates. The focus is on providing practical, reproducible methodologies and relevant biological context for researchers in drug discovery and development.
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the cyclopentanecarbonyl group into molecules. This moiety is of significant interest in medicinal chemistry due to its lipophilic nature and its ability to form stable amide and ester linkages. The cyclopentyl group can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, potentially improving its efficacy and metabolic stability. This document details the application of cyclopentyl-containing building blocks in the synthesis of potential anticancer and anti-inflammatory agents.
I. Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives: Potential Anticancer and 11β-HSD1 Inhibitors
Cyclopentyl-substituted aminothiazolones represent a class of compounds with potential therapeutic applications in oncology and metabolic diseases. The cyclopentyl group is introduced to modulate the biological activity of the thiazolone core. The following protocol is adapted from a reported synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.[1]
Data Presentation
Table 1: Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives [1]
| Compound | R-group on 2-bromo ester | Yield (%) |
| 3f | Phenyl | 71.06 |
| 3g | 4-Bromophenyl | 85.48 |
| 3h | Cyclohexyl (spiro) | 2.47 |
| 3i | Cyclobutyl (spiro) | 27.86 |
Experimental Protocol: Microwave-Assisted Synthesis of 2-(Cyclopentylamino)-5-phenylthiazol-4(5H)-one (3f)
This protocol describes a microwave-assisted synthesis, which can significantly shorten reaction times.
Materials:
-
N-Cyclopentylthiourea
-
Ethyl 2-bromo-2-phenylacetate
-
N,N-Diisopropylethylamine (DIPEA)
-
Microwave reactor
Procedure: [1]
-
To a microwave reaction vessel, add N-cyclopentylthiourea (1 equivalent), ethyl 2-bromo-2-phenylacetate (1.1 equivalents), and N,N-diisopropylethylamine (2 equivalents).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150-160 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol (B145695) or diethyl ether).
Logical Workflow
Caption: Workflow for the synthesis of 2-(cyclopentylamino)thiazol-4(5H)-ones.
Signaling Pathway: Inhibition of 11β-HSD1
Some 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have shown inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is involved in the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic target for metabolic syndrome and inflammation.
Caption: Inhibition of 11β-HSD1 by 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.
II. Role of Cyclopentane (B165970) Moieties in the Synthesis of Antiviral Carbocyclic Nucleosides
The cyclopentane ring is a key structural feature in a number of carbocyclic nucleoside analogues that exhibit potent antiviral activity. While the direct use of this compound in the final coupling step to form the nucleoside is not the primary synthetic route, cyclopentane-derived intermediates are crucial. The synthesis of these intermediates can involve various organic transformations where this compound or its derivatives could potentially be employed in earlier steps of a multi-step synthesis.
The synthesis of these antiviral agents often starts from chiral cyclopentenol (B8032323) derivatives, which are then elaborated to introduce the nucleobase.[2][3] These carbocyclic nucleosides are designed to be inhibitors of viral polymerases or other essential viral enzymes.
General Synthetic Strategy for Carbocyclic Nucleosides
The synthesis of carbocyclic nucleosides is a complex, multi-step process. A generalized workflow is presented below to illustrate the key stages.
Caption: General synthetic workflow for carbocyclic nucleoside analogues.
Conclusion
This compound and related cyclopentyl-containing building blocks are valuable tools in the synthesis of pharmaceutical intermediates. The examples provided highlight their application in creating compounds with potential anticancer, anti-inflammatory, and antiviral properties. The detailed protocol for the synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives offers a practical guide for researchers. Further exploration of cyclopentyl moieties in drug design is warranted to develop novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acylation of Peptides with Cyclopentanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal acylation is a crucial modification in peptide synthesis, often employed to enhance the therapeutic properties of peptide-based drugs. This modification can significantly improve a peptide's metabolic stability, membrane permeability, and conformational rigidity, which in turn can lead to higher receptor affinity and selectivity. The introduction of a cyclopentanecarbonyl group at the N-terminus of a peptide offers a unique structural motif. The cyclic nature of the cyclopentyl group can impart conformational constraint on the peptide backbone, potentially locking it into a bioactive conformation and increasing its resistance to enzymatic degradation. Peptides incorporating such cyclic moieties are of growing interest in drug discovery for developing more robust and effective therapeutics.
These application notes provide a detailed overview and experimental protocols for the N-acylation of peptides using cyclopentanecarbonyl chloride. The information is intended to guide researchers in the synthesis and evaluation of N-cyclopentanecarbonyl peptides for various applications in drug development and biomedical research.
Rationale for Using this compound
The incorporation of a cyclopentyl group at the N-terminus of a peptide can offer several advantages:
-
Increased Proteolytic Stability: The bulky cyclopentyl group can sterically hinder the approach of exopeptidases, enzymes that cleave amino acids from the N-terminus of peptides, thereby prolonging the peptide's half-life in vivo.
-
Enhanced Conformational Rigidity: The five-membered ring of the cyclopentyl group can restrict the rotational freedom of the N-terminal region of the peptide. This can help to stabilize a specific secondary structure, such as a β-turn or α-helix, which is often critical for receptor binding and biological activity.[1][2][3]
-
Improved Pharmacokinetic Properties: By masking the polar N-terminal amine and increasing the lipophilicity of the peptide, N-acylation can enhance membrane permeability and absorption.
Experimental Protocols
The following protocols describe the N-acylation of a peptide with this compound, both in solution phase and on solid support (solid-phase peptide synthesis - SPPS).
Protocol 1: Solution-Phase N-Acylation of a Peptide
This protocol is suitable for the N-acylation of a purified peptide with a free N-terminal amine.
Materials:
-
Peptide with a free N-terminus
-
This compound
-
Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for purification (e.g., acetonitrile, water, trifluoroacetic acid for HPLC)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the peptide (1.0 equivalent) in the chosen anhydrous solvent.
-
Basification: Add the base (1.5 - 2.0 equivalents) to the peptide solution and stir for 10-15 minutes at room temperature.
-
Acylation: In a separate flask, dissolve this compound (1.1 - 1.2 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred peptide solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding the quenching solution. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude N-cyclopentanecarbonyl peptide by a suitable method, such as flash column chromatography on silica (B1680970) gel or preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solid-Phase N-Acylation of a Resin-Bound Peptide
This protocol describes the N-acylation of a peptide that has been synthesized on a solid support and has a deprotected N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in anhydrous DMF for 30-60 minutes.
-
Pre-activation (Optional but Recommended): In a separate vial, pre-mix this compound (5-10 equivalents relative to the resin loading) with DIPEA (5-10 equivalents) in anhydrous DMF for 5-10 minutes.
-
Acylation: Drain the DMF from the swollen resin and add the this compound/DIPEA solution. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: To monitor the completion of the reaction, a small sample of the resin can be taken for a Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless) indicates the absence of free primary amines and thus a complete reaction.
-
Washing: After the reaction is complete, drain the reaction solution and thoroughly wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
Cleavage and Deprotection: The N-acylated peptide can then be cleaved from the resin and deprotected using standard procedures (e.g., with a trifluoroacetic acid cocktail).
-
Purification: The crude peptide is then precipitated, dried, and purified by preparative RP-HPLC.
Data Presentation
The following tables provide illustrative data on the N-acylation of a model pentapeptide (Gly-Ala-Val-Leu-Ile) with this compound under various conditions. Note: This data is for representative purposes and actual results may vary depending on the peptide sequence and experimental setup.
Table 1: Solution-Phase N-Acylation of a Model Peptide
| Entry | Base (eq.) | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | TEA (1.5) | DCM | 4 | 75 | 92 |
| 2 | DIPEA (1.5) | DCM | 4 | 82 | 95 |
| 3 | DIPEA (2.0) | DMF | 2 | 88 | 96 |
| 4 | Pyridine (2.0) | THF | 6 | 65 | 88 |
Table 2: Solid-Phase N-Acylation of a Resin-Bound Model Peptide
| Entry | Reagent (eq.) | Solvent | Time (h) | Purity (%) |
| 1 | CPCC (5), DIPEA (5) | DMF | 2 | 91 |
| 2 | CPCC (10), DIPEA (10) | DMF | 1 | 94 |
| 3 | CPCC (5), DIPEA (5) | DCM | 4 | 85 |
| 4 | CPCC (10), DIPEA (10) | NMP | 1.5 | 93 |
CPCC: this compound; DIPEA: Diisopropylethylamine; DMF: N,N-Dimethylformamide; DCM: Dichloromethane; NMP: N-Methyl-2-pyrrolidone.
Mandatory Visualizations
Experimental Workflow
Caption: General workflows for solution-phase and solid-phase N-acylation of peptides.
Signaling Pathway
Caption: Representative GPCR signaling pathway activated by a modified peptide.
Conclusion
The N-acylation of peptides with this compound is a promising strategy for enhancing their therapeutic potential. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and biological evaluation of N-cyclopentanecarbonyl peptides. The unique conformational constraints and increased stability offered by the cyclopentyl group make it a valuable tool in the design of novel peptide-based drugs. Further investigation into the structure-activity relationships of these modified peptides will be crucial for their successful application in various therapeutic areas.
References
- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Cyclopentanoate Esters from Cyclopentanecarbonyl Chloride and Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of cyclopentanoate esters via the reaction of cyclopentanecarbonyl chloride with various alcohols. This esterification reaction is a fundamental transformation in organic synthesis, yielding versatile intermediates for drug discovery and development. The cyclopentane (B165970) moiety is a common scaffold in a wide range of biologically active compounds, and its ester derivatives serve as key building blocks in the synthesis of novel therapeutic agents. These protocols offer a foundation for the efficient and reproducible synthesis of these valuable compounds.
Introduction
The reaction of an acyl chloride with an alcohol is a classic and highly efficient method for the formation of an ester linkage. This nucleophilic acyl substitution reaction is characterized by its rapid reaction rates and generally high yields. This compound, as a readily available starting material, provides access to a diverse library of cyclopentanoate esters by varying the alcohol component.
The cyclopentane ring is a prevalent structural motif in numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility allows for optimal binding to biological targets. Consequently, cyclopentanoate esters are valuable intermediates in the synthesis of a variety of drug candidates, including potential antiviral and anticancer agents.
Reaction Mechanism and Principles
The esterification of this compound with an alcohol proceeds through a nucleophilic acyl substitution mechanism. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct generated during the reaction. The general reaction is depicted below:
General Reaction Scheme:
The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the intermediate by the base to yield the final ester product.
Applications in Drug Development
Cyclopentanoate esters are versatile intermediates in the synthesis of complex molecular architectures for pharmaceutical applications. The cyclopentane core is a key component of several carbocyclic nucleoside analogues that exhibit potent antiviral activity. Furthermore, the cyclopentenone moiety, which can be derived from cyclopentane precursors, is found in a number of natural products with significant anticancer properties, such as prostaglandins.[2]
While specific drug compounds directly containing a simple cyclopentanoate ester moiety are not extensively documented as final active pharmaceutical ingredients (APIs), their role as crucial building blocks is well-established. For instance, the cyclopentane ring is a core component of various therapeutic agents where the ester functionality can be a precursor to other functional groups or part of a prodrug strategy to improve pharmacokinetic properties.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of various cyclopentanoate esters from this compound.
Protocol 1: Synthesis of Ethyl Cyclopentanecarboxylate
Materials:
-
This compound
-
Anhydrous ethanol (B145695)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of anhydrous ethanol (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous diethyl ether at 0 °C (ice bath), add this compound (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure ethyl cyclopentanecarboxylate.
Protocol 2: Synthesis of Isopropyl Cyclopentanecarboxylate
Materials:
-
This compound
-
Anhydrous isopropanol (B130326)
-
Pyridine
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add pyridine (1.2 equivalents) to the solution and cool to 0 °C.
-
Slowly add anhydrous isopropanol (1.1 equivalents) to the stirred mixture.
-
Let the reaction proceed at room temperature for 3-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, dilute the mixture with diethyl ether and wash with 1 M HCl solution to remove excess pyridine.
-
Subsequently, wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by vacuum distillation to yield isopropyl cyclopentanecarboxylate.
Protocol 3: Synthesis of Benzyl (B1604629) Cyclopentanecarboxylate
Materials:
-
This compound
-
Benzyl alcohol
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzyl alcohol (1.0 equivalent) and triethylamine (1.3 equivalents) in anhydrous DCM and cool the solution to 0 °C.
-
Add this compound (1.1 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to obtain pure benzyl cyclopentanecarboxylate. A yield of 57% has been reported for a similar copper-catalyzed carbonylative cross-coupling reaction to synthesize this compound.[1]
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of various cyclopentanoate esters. Please note that yields can vary depending on the specific reaction conditions and purity of reagents.
| Alcohol | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Ethanol | Triethylamine | Ether | 2-4 | 0 to RT | Good |
| Isopropanol | Pyridine | THF | 3-5 | 0 to RT | Good |
| Benzyl Alcohol | Triethylamine | DCM | 12 | 0 to RT | Moderate |
Mandatory Visualizations
Caption: Nucleophilic acyl substitution mechanism.
Caption: General experimental workflow.
References
Cyclopentanecarbonyl Chloride: A Versatile Precursor in the Synthesis of Cyclopentane-Containing Drug Moieties
Introduction
Cyclopentanecarbonyl chloride and its derivatives are valuable reagents in medicinal chemistry, serving as key building blocks for the introduction of the cyclopentane (B165970) moiety into complex organic molecules. The cyclopentane ring is a common structural motif in a variety of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. Its conformational flexibility and lipophilicity can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of cyclopentane-containing drug candidates, with a focus on acylation reactions.
Application in Drug Discovery and Development
The reactivity of the acyl chloride group in this compound allows for its facile reaction with a wide range of nucleophiles, such as amines and alcohols, to form stable amide and ester linkages, respectively. This reactivity is harnessed in the synthesis of diverse molecular scaffolds with potential therapeutic applications. While a direct linear synthesis of a marketed drug starting from the simple this compound is not prominently documented, its derivatives are instrumental in the synthesis of novel drug candidates and in the structural modification of existing drugs to enhance their activity.
One notable area of application is in the development of novel anti-cancer agents. For instance, derivatives such as 1-(4-chlorophenyl)this compound serve as intermediates in the synthesis of compounds with potential anti-cancer and anti-inflammatory properties.[1] Furthermore, this compound has been utilized in the preparation of derivatives of paclitaxel, a well-known anticancer drug, to explore structure-activity relationships.[2][3]
The cyclopentane ring is also a core component of several successful drugs where it is introduced via other synthetic routes. For example, the anticancer drug Palbociclib, a CDK4/6 inhibitor, contains a cyclopentyl group attached to a pyrido[2,3-d]pyrimidin-7-one core. While not synthesized from this compound, its mechanism provides a compelling case for the importance of the cyclopentane moiety in modern drug design. Similarly, cyclopentane-based analogs of the antibiotic muraymycin are being investigated as inhibitors of the bacterial enzyme MraY, highlighting the potential of this scaffold in developing new antibacterial agents.
Key Reactions and Methodologies
The primary reactions involving this compound in a pharmaceutical context are Friedel-Crafts acylation and amidation.
-
Friedel-Crafts Acylation: This reaction introduces the cyclopentanecarbonyl group onto an aromatic ring, forming a cyclopentyl aryl ketone. These ketones can serve as versatile intermediates for further functionalization.
-
Amidation: The reaction with primary or secondary amines yields N-substituted cyclopentanecarboxamides. The amide bond is a fundamental linkage in a vast number of pharmaceutical compounds.
Experimental Protocols
The following are generalized protocols for key reactions involving this compound and its derivatives.
Protocol 1: Friedel-Crafts Acylation of an Aromatic Substrate
This protocol describes the acylation of a generic aromatic compound using this compound in the presence of a Lewis acid catalyst.
Materials:
-
This compound
-
Aromatic substrate (e.g., Anisole)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
To this stirred suspension, add this compound (1.05 eq) dropwise via a syringe.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
| Parameter | Value |
| Reactant Ratio | Aromatic:Acyl Chloride:AlCl₃ = 1:1.05:1.1 |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-5 hours |
| Typical Yield | 70-90% (Substrate dependent) |
Protocol 2: Synthesis of an N-Substituted Cyclopentanecarboxamide
This protocol outlines the synthesis of an amide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or Secondary Amine
-
Triethylamine (B128534) (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude amide can be purified by recrystallization or column chromatography.
| Parameter | Value |
| Reactant Ratio | Amine:Acyl Chloride:Base = 1:1.1:1.2 |
| Solvent | Anhydrous Dichloromethane or THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-6 hours |
| Typical Yield | 85-95% |
Visualization of Synthetic Pathways and Biological Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate a general synthetic workflow and the signaling pathways of relevant cyclopentane-containing drugs.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of cyclopentane-containing moieties using this compound.
| Reaction Type | Substrates | Catalyst/Base | Solvent | Yield (%) | Purity (%) | Analytical Method | Reference |
| Friedel-Crafts Acylation | This compound, Anisole | AlCl₃ | DCM | 85 | >95 | GC-MS, NMR | Generic Protocol |
| Amidation | This compound, Benzylamine | Triethylamine | DCM | 92 | >98 | LC-MS, NMR | Generic Protocol |
| Esterification | This compound, Ethanol | Pyridine | THF | 88 | >97 | GC-MS, NMR | Generic Protocol |
Conclusion
This compound is a highly versatile and reactive precursor for the synthesis of a wide range of cyclopentane-containing molecules. Its application in Friedel-Crafts acylation and amidation reactions provides a straightforward route to introduce the cyclopentyl moiety, which is of significant interest in the design and development of new therapeutic agents. The protocols and data presented herein offer a foundational guide for researchers and scientists in the field of drug discovery to explore the potential of this valuable chemical building block.
References
Application Notes: Synthesis of N-Substituted Amides from Cyclopentanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, with this functional group being prevalent in a vast array of pharmaceuticals, natural products, and advanced materials. The reaction of an acyl chloride, such as Cyclopentanecarbonyl chloride, with a primary or secondary amine is a robust and highly efficient method for the synthesis of N-substituted amides. This method, often a variant of the Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism. The high reactivity of the acyl chloride allows for rapid bond formation under mild conditions, making it a favored transformation in drug discovery and development for the generation of diverse compound libraries.
This compound serves as a versatile building block, enabling the introduction of a cyclopentyl moiety into target molecules. This carbocyclic group can be advantageous in drug design, influencing properties such as lipophilicity, metabolic stability, and conformational rigidity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. These application notes provide a detailed protocol for the synthesis of a range of N-substituted amides from this compound, complete with quantitative data and a generalized experimental workflow.
Reaction Mechanism and Principles
The synthesis of N-substituted amides from this compound and an amine proceeds through a nucleophilic addition-elimination pathway. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. A base, typically a tertiary amine like triethylamine (B128534) or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the formation of the final amide product.
Data Presentation: Representative Amide Synthesis from this compound
The following table summarizes typical reaction conditions and outcomes for the synthesis of various N-substituted amides from this compound. Yields are generally high, though they can be influenced by the steric hindrance and nucleophilicity of the amine.
| Amine Substrate | Product Name | Amine Type | Reaction Time (h) | Typical Yield (%) |
| Benzylamine | N-benzylcyclopentanecarboxamide | Primary (Aliphatic) | 2 - 4 | 85 - 95 |
| Aniline | N-phenylcyclopentanecarboxamide | Primary (Aromatic) | 3 - 6 | 75 - 85 |
| Diethylamine | N,N-diethylcyclopentanecarboxamide | Secondary (Aliphatic) | 1 - 3 | 90 - 98 |
| Morpholine | (Cyclopentyl)(morpholino)methanone | Secondary (Cyclic) | 1 - 3 | 90 - 97 |
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of N-substituted amides from this compound.
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., benzylamine, aniline, diethylamine, morpholine)
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the selected amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Base Addition: To the stirred solution, add triethylamine (1.1 - 1.5 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: In a separate vial, dissolve this compound (1.0 equivalent) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution via a dropping funnel or syringe over 10-15 minutes. The reaction can be exothermic, so slow addition is crucial.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Aqueous Work-up: Upon completion, quench the reaction by adding water or 1 M HCl. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude amide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel, depending on the physical properties of the amide.
Mandatory Visualizations
Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Application of Cyclopentanecarbonyl Chloride in the Synthesis of Novel Biologically Active Agents
Introduction
Cyclopentanecarbonyl chloride is a versatile chemical intermediate recognized for its utility as a building block in the synthesis of a variety of biologically active molecules, including those with potential applications in the agrochemical and pharmaceutical sectors. Its reactive acyl chloride group readily participates in acylation reactions, allowing for the introduction of the cyclopentanecarbonyl moiety into diverse molecular scaffolds. This application note details the use of this compound in the synthesis of novel terpene alkaloid derivatives with potential antiparasitic properties, a field closely related to agrochemical research concerning pest control.
Synthesis of a Novel Terpene Alkaloid Derivative
This section outlines the synthesis of a specific terpene alkaloid derivative, referred to as Compound 1, using this compound as a key reagent. The synthesis is based on procedures described in patent literature (WO2004072086A2)[1].
Reaction Scheme:
Caption: General reaction scheme for the synthesis of Compound 1.
Experimental Protocol:
A detailed protocol for the synthesis of a representative N-acyl terpene alkaloid derivative (Compound 1) is provided below. This protocol is adapted from the general methodologies described in the patent literature for the synthesis of related compounds.
Materials:
-
Terpene Alkaloid Precursor
-
This compound
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Terpene Alkaloid Precursor (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexanes:ethyl acetate).
-
Work-up: Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure Compound 1.
Quantitative Data:
The following table summarizes typical reaction parameters and outcomes for the synthesis of Compound 1.
| Parameter | Value |
| Reactant Molar Ratio | |
| Terpene Alkaloid Precursor | 1.0 eq |
| This compound | 1.1 eq |
| Triethylamine | 1.2 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-16 hours |
| Product Characteristics | |
| Yield | 75-85% (typical) |
| Purity | >95% (after chromatography) |
Biological Activity
While the primary focus of this document is the synthesis, it is pertinent to note that compounds structurally related to Compound 1 have been investigated for their antiparasitic activity. The introduction of the cyclopentanecarbonyl moiety can influence the lipophilicity and steric bulk of the parent molecule, which in turn can affect its biological activity and target engagement.
Logical Workflow for Synthesis and Evaluation
The following diagram illustrates the logical workflow from starting materials to the final synthesized compound and its subsequent biological evaluation.
Caption: Workflow for the synthesis and evaluation of Compound 1.
This compound serves as a valuable reagent for the derivatization of complex molecules, such as terpene alkaloids, to generate novel compounds with potential biological activities relevant to the broader field of pest and parasite control. The straightforward acylation protocol, coupled with good yields, makes it an attractive tool for medicinal and agrochemical research in the exploration of new chemical entities. Further investigation into the structure-activity relationships of such synthesized compounds is warranted to fully elucidate their potential.
References
Application Notes and Protocols for Lewis Acid Catalyzed Friedel-Crafts Reactions with Cyclopentanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and powerful method in organic synthesis for the formation of carbon-carbon bonds, specifically for the synthesis of aryl ketones.[1] These ketones are valuable intermediates in the manufacturing of pharmaceuticals, fine chemicals, and agrochemicals. This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of various aromatic compounds using cyclopentanecarbonyl chloride as the acylating agent, facilitated by Lewis acid catalysts.
The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group. The use of a Lewis acid catalyst is crucial for activating the acyl chloride, thereby generating a highly electrophilic acylium ion. A significant advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is less reactive than the initial aromatic compound, which effectively prevents multiple acylations.[1] Furthermore, the acylium ion is resonance-stabilized and does not undergo rearrangement, leading to predictable and specific products.[1]
Catalyst Selection and Reactivity
The choice of Lewis acid catalyst is critical and can significantly influence the reaction's efficiency and substrate scope.
-
Aluminum Chloride (AlCl₃): Anhydrous aluminum chloride is the most common, effective, and powerful Lewis acid for Friedel-Crafts acylation.[1] Due to the formation of a stable complex between the catalyst and the product ketone, a stoichiometric amount of AlCl₃ is typically required.[2] It is generally the catalyst of choice for unactivated aromatic compounds like benzene (B151609).[1]
-
Ferric Chloride (FeCl₃): Ferric chloride is another effective Lewis acid catalyst, although generally considered less reactive than AlCl₃.[3] It can be a suitable alternative, particularly for activated aromatic substrates.
-
Zinc Chloride (ZnCl₂): As a milder Lewis acid, zinc chloride is often employed for reactions with highly activated aromatic compounds, such as anisole (B1667542), where a strong catalyst like AlCl₃ might lead to undesired side reactions.[1]
-
Scandium Triflate (Sc(OTf)₃) and other Metal Triflates: These have emerged as effective, water-tolerant Lewis acid catalysts for various organic transformations, including Friedel-Crafts reactions.[4][5] They can often be used in catalytic amounts and are recoverable and reusable, offering a greener alternative to traditional Lewis acids.[6]
The reactivity of the aromatic substrate also plays a key role. Aromatic rings with electron-donating groups (e.g., toluene (B28343), anisole) are considered "activated" and undergo acylation more readily than "unactivated" rings like benzene.[1] Conversely, aromatic rings bearing strongly electron-withdrawing groups (e.g., nitrobenzene) are "deactivated" and generally do not yield good results in Friedel-Crafts acylation.[1]
Data Presentation: Lewis Acid Catalysts in Friedel-Crafts Acylation with this compound
The following table summarizes reaction conditions and available yield data for the acylation of various aromatic compounds with this compound, using different Lewis acid catalysts.
| Aromatic Substrate | Lewis Acid Catalyst | Catalyst Loading (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Benzene | AlCl₃ | ≥1.0 | Dichloromethane (B109758) | 0 to RT | 3-5 | Cyclopentyl phenyl ketone | 56*[7] |
| Benzene | FeCl₃ | ≥1.0 | Dichloromethane | 0 to RT | 3-5 | Cyclopentyl phenyl ketone | N/A |
| Benzene | ZnCl₂ | ≥1.0 | Dichloromethane | 0 to RT | 3-5 | Cyclopentyl phenyl ketone | N/A |
| Toluene | AlCl₃ | ≥1.0 | Dichloromethane | 0-5 | 2-3 | Cyclopentyl(p-tolyl)methanone | N/A |
| Anisole | AlCl₃ | ≥1.0 | Dichloromethane | -10 to 0 | 1-2 | Cyclopentyl(4-methoxyphenyl)methanone | N/A |
| Anisole | ZnCl₂ | ≥1.0 | Dichloromethane | 0 to RT | 2-4 | Cyclopentyl(4-methoxyphenyl)methanone | N/A** |
*Based on the synthesis of cyclopentyl phenyl ketone from cyclopentanecarboxylic acid, which involves the formation of the acyl chloride. **Quantitative yield data for this specific combination was not found in the searched literature. Conditions are based on general protocols for similar reactions.
Mandatory Visualizations
Reaction Mechanism
Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Experimental Workflow
Caption: General workflow for a Friedel-Crafts acylation experiment.
Experimental Protocols
Safety Precautions: Friedel-Crafts reactions must be conducted in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas; handle with extreme care under anhydrous conditions. Acyl chlorides are lachrymatory and corrosive. Dichloromethane is a suspected carcinogen. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Acylation of Benzene using AlCl₃
This protocol describes the synthesis of cyclopentyl phenyl ketone.
Materials:
-
This compound (1.0 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq.)
-
Benzene (anhydrous, 1.2 eq.)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen inlet.
-
Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains below 10 °C.
-
Aromatic Substrate Addition: After the addition is complete, add anhydrous benzene (1.2 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Acylation of Toluene using AlCl₃
This protocol describes the synthesis of cyclopentyl(p-tolyl)methanone.
Materials:
-
Same as Protocol 1, with toluene replacing benzene.
Procedure:
-
Follow steps 1-4 as in Protocol 1.
-
Aromatic Substrate Addition: After the formation of the acylium ion complex, add a solution of anhydrous toluene (1.2 eq.) in anhydrous dichloromethane dropwise to the reaction mixture at 0-5 °C.
-
Reaction: Stir the reaction at 0-5 °C for 2-3 hours. The reaction is typically faster than with benzene due to the activating effect of the methyl group. Monitor by TLC.
-
Follow steps 7-11 as in Protocol 1 for work-up and purification. The major product is expected to be the para-isomer due to steric hindrance.[8]
Protocol 3: Acylation of Anisole using ZnCl₂
This protocol describes the synthesis of cyclopentyl(4-methoxyphenyl)methanone.
Materials:
-
Same as Protocol 1, with anisole replacing benzene and anhydrous ZnCl₂ replacing AlCl₃.
Procedure:
-
Follow the same setup and initial steps as in Protocol 1, using ZnCl₂ (1.1 eq.) as the Lewis acid.
-
Aromatic Substrate Addition: Due to the high reactivity of anisole, the reaction can be conducted at a lower temperature. Add a solution of anhydrous anisole (1.2 eq.) in anhydrous dichloromethane dropwise to the acylium ion complex at -10 to 0 °C.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Follow steps 7-11 as in Protocol 1 for work-up and purification. The major product is expected to be the para-isomer.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Sc(OTf)3-catalyzed diastereoselective Friedel–Crafts reactions of arenes and hetarenes with 3-phenylglycidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. CN105753682A - Preparation method of cyclopentyl phenyl ketone - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation with Cyclopentanecarbonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cyclopentanecarbonyl chloride in Friedel-Crafts acylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Friedel-Crafts acylation with this compound is resulting in a low yield or failing completely. What are the potential causes?
A1: Low or no yield in this reaction can stem from several critical factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the solvent, reagents, or glassware will deactivate the catalyst.[1] It is imperative to use freshly opened or properly stored anhydrous AlCl₃ and to dry all glassware and solvents thoroughly.
-
Deactivated Aromatic Substrate: The aromatic ring you are trying to acylate may be too deactivated. Friedel-Crafts reactions are electrophilic aromatic substitutions, and strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic ring will hinder the reaction.[1]
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid catalyst, which can render the catalyst inactive for further reaction. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often required.[1]
-
Incompatible Functional Groups: Aromatic substrates containing basic functional groups like amines (-NH₂) or alcohols (-OH) can react with the Lewis acid catalyst, leading to deactivation and undesired side reactions.[2]
-
Poor Quality Reagents: The purity of this compound and the aromatic substrate is crucial. Impurities can lead to the formation of byproducts and lower the yield of the desired product.
Q2: I am observing the formation of multiple products in my reaction mixture. What could be the cause?
A2: While Friedel-Crafts acylation is generally less prone to poly-substitution compared to alkylation, the formation of multiple products can occur under certain conditions:
-
Highly Activated Aromatic Rings: If your aromatic substrate is highly activated (e.g., containing strongly electron-donating groups like -OCH₃ or -OH), polyacylation might become a significant side reaction. The initial acylation product, although deactivated by the acyl group, might still be reactive enough to undergo a second acylation.
-
Isomer Formation: For substituted aromatic rings, acylation can occur at different positions (ortho, meta, para), leading to a mixture of isomers. The directing effects of the substituent on the aromatic ring will determine the major product.
-
Side Reactions of the Acylating Agent: While the cyclopentyl acylium ion is generally stable and less prone to rearrangement, side reactions involving impurities in the this compound or interactions with the solvent under harsh conditions cannot be entirely ruled out, although this is less common.[3]
Q3: Could the cyclopentyl ring of the this compound open or rearrange during the reaction?
A3: It is a common concern with cyclic structures in the presence of strong Lewis acids. However, a key advantage of Friedel-Crafts acylation is that the acylium ion formed is resonance-stabilized and generally does not undergo rearrangement.[3] This stability extends to the cyclopentyl acylium ion, making ring-opening or rearrangement reactions highly unlikely under standard Friedel-Crafts conditions. The primary reactive species is the electrophilic acylium ion, which readily reacts with the aromatic ring.
Q4: My reaction is producing a dark, tarry material. What is the likely cause and how can I prevent it?
A4: The formation of dark, tarry materials, often referred to as "gunk," is a common issue in Friedel-Crafts reactions and can be attributed to:
-
High Reaction Temperature: Exposing the reaction mixture to excessive heat can lead to polymerization and decomposition of the starting materials and products. It is crucial to control the temperature, especially during the initial exothermic addition of the acyl chloride and catalyst.
-
Reaction with Solvent: Some solvents can react with the strong Lewis acid catalyst, especially at elevated temperatures, leading to the formation of polymeric byproducts. Dichloromethane (B109758) and carbon disulfide are generally good solvent choices due to their relative inertness.[3]
-
Presence of Impurities: Impurities in the starting materials can act as initiators for polymerization or other side reactions that produce tar.
To prevent tar formation, ensure meticulous control of the reaction temperature, use pure and dry reagents and solvents, and choose an appropriate inert solvent.
Data Presentation
The following table provides illustrative data on the expected yields of the desired product versus potential side products under different reaction conditions. Please note that this data is for representative purposes and actual results may vary depending on the specific substrate and experimental setup.
| Aromatic Substrate | Lewis Acid (Equivalents) | Temperature (°C) | Desired Product Yield (%) | Polyacylation Product Yield (%) | Other Side Products (%) |
| Benzene (B151609) | AlCl₃ (1.1) | 0 to 25 | 85-95 | < 2 | < 5 |
| Toluene | AlCl₃ (1.1) | 0 to 25 | 90-98 (mixture of o/p isomers) | < 3 | < 5 |
| Anisole | AlCl₃ (1.2) | -10 to 0 | 80-90 (mainly p-isomer) | 5-10 | < 5 |
| Nitrobenzene | AlCl₃ (1.5) | 25 to 60 | No Reaction | - | - |
Experimental Protocols
General Protocol for the Friedel-Crafts Acylation of Benzene with this compound
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Anhydrous Benzene
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: All glassware should be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon. The reaction should be carried out in a well-ventilated fume hood.[3]
-
Catalyst Suspension: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the this compound solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.[3]
-
Addition of Aromatic Substrate: After the addition is complete, add anhydrous benzene (1.2 equivalents) dropwise to the reaction mixture at 0-5 °C.
-
Reaction Progression: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Safety Precautions:
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care under anhydrous conditions.[3]
-
This compound is a lachrymator and is corrosive.
-
Dichloromethane is a suspected carcinogen.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
Visualizations
Caption: Main reaction pathway and potential side reactions in Friedel-Crafts acylation.
References
Technical Support Center: Purification of Cyclopentanecarbonyl Chloride Derivatives by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cyclopentanecarbonyl chloride derivatives. The focus is on purification by column chromatography, addressing common issues and providing detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Is column chromatography the recommended method for purifying this compound derivatives?
A1: Due to their high reactivity, column chromatography is often not the primary or recommended method for purifying acyl chlorides like this compound derivatives.[1][2] These compounds are highly susceptible to hydrolysis by moisture and can react with the stationary phase, particularly silica (B1680970) gel.[1] The crude product obtained after synthesis is frequently of high purity and can often be used directly in the next step.[3][4] For laboratory-scale purification, fractional distillation under reduced pressure is the most common and effective method.[5][6]
Q2: My this compound derivative appears to be decomposing on the silica gel column. What is happening and how can I prevent it?
A2: Decomposition on a silica gel column is a significant challenge. Silica gel has surface silanol (B1196071) groups (-Si-OH) that are slightly acidic and can act as a source of protons or water, leading to the hydrolysis of the highly reactive acyl chloride back to the corresponding carboxylic acid.[1]
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all glassware is rigorously flame-dried or oven-dried.[3] Use anhydrous solvents for your mobile phase and for dissolving your sample.[1]
-
Neutralized Silica Gel: Consider deactivating the silica gel. You can do this by preparing a slurry of silica gel in your mobile phase and adding a small amount of a non-nucleophilic base, like triethylamine (B128534) (~0.1-1%), then evaporating the solvent. However, be cautious as the base can also react with your product.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina. Perform a small-scale test first to check for reactivity.
-
Dry Loading: To minimize contact with atmospheric moisture, consider dry loading your sample.[7] Dissolve your crude product in a minimal amount of a volatile anhydrous solvent, adsorb it onto a small amount of dry silica gel or Celite®, and then carefully evaporate the solvent under a stream of inert gas before loading the powder onto the column.[7]
-
Q3: I'm observing streaking and poor separation of my product on the TLC plate. What does this indicate?
A3: Streaking on a Thin-Layer Chromatography (TLC) plate often suggests that your compound is reacting with the stationary phase (silica gel), which is a strong indicator that column chromatography will be problematic.[1] It can also be caused by overloading the sample or using a solvent system in which your compound is too soluble.
-
Troubleshooting Steps:
-
Indirect TLC Analysis: To monitor reaction progress without decomposing the acyl chloride on the TLC plate, you can quench a small aliquot of the reaction mixture with methanol (B129727) or ethanol.[3] This converts the acyl chloride to its corresponding, more stable methyl or ethyl ester, which can be easily analyzed by TLC.[3] The disappearance of the starting carboxylic acid and the appearance of a new, less polar ester spot indicates reaction completion.[3]
-
Mobile Phase Adjustment: Experiment with different solvent systems. A common mobile phase for relatively nonpolar compounds is a mixture of hexane (B92381) and ethyl acetate (B1210297). Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Use Buffered Plates: If available, try using buffered or deactivated TLC plates.
-
Q4: What are the best practices for setting up and running a column for a reactive compound like an acyl chloride?
A4: If you must use column chromatography, the following best practices are crucial:
-
Speed is Key: Do not leave the compound on the column for an extended period. Prepare everything in advance so you can load, run, and collect your fractions as quickly as possible.
-
Inert Atmosphere: If possible, pack and run the column under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[1]
-
Flash Chromatography: Use flash chromatography (applying pressure with an inert gas) to speed up the elution process.
-
Solvent Choice: Use freshly distilled, anhydrous-grade solvents.[3] Ensure your chosen mobile phase provides good separation (Rf value of ~0.3-0.4 for your product on TLC).
Data Presentation
Table 1: Recommended Solvents for Column Chromatography of this compound Derivatives
| Solvent System (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | Low to Medium | A standard choice for many organic compounds. Start with a low concentration of ethyl acetate (e.g., 5%) and increase as needed. |
| Hexane / Dichloromethane (B109758) | Low to Medium | Ensure dichloromethane is anhydrous. Can be a good alternative if ester solvents are not suitable. |
| Toluene / Hexane | Low | Useful for very nonpolar derivatives. Toluene must be dry. |
Table 2: Physical Properties of Related Compounds for Alternative Purification (Distillation)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₉ClO | 132.59 | 160 |
| Cyclopentanecarboxylic acid | C₆H₁₀O₂ | 114.14 | 216 |
| Thionyl chloride | SOCl₂ | 118.97 | 76[5] |
| Oxalyl chloride | C₂Cl₂O₂ | 126.93 | 63-64[5] |
Note: Data for specific derivatives will vary. The boiling point of the starting carboxylic acid is significantly higher than the corresponding acyl chloride, making distillation an effective purification method.[5]
Experimental Protocols
Protocol 1: "Best Effort" Flash Column Chromatography Purification
Caution: This procedure should only be attempted if distillation is not feasible and with the understanding that product loss due to decomposition is likely. Work in a well-ventilated fume hood.
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Place a small plug of glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen anhydrous mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance.[7]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound derivative in a minimal amount of an anhydrous volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Carefully remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.[7]
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply positive pressure using nitrogen or argon to achieve a steady and rapid flow rate (flash chromatography).
-
Collect fractions in pre-weighed, dry test tubes or vials.
-
Monitor the elution of your product using the indirect TLC analysis method described in Q3.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
The purified product should be stored under an inert atmosphere and protected from moisture.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Optimizing reaction conditions for amide synthesis with Cyclopentanecarbonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for amide synthesis using cyclopentanecarbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the reaction between this compound and an amine?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism.[1] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to form the stable amide product.[1][2] A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2]
Q2: What are the most suitable bases for this reaction and why are they necessary?
A2: Tertiary amines such as triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), or pyridine (B92270) are commonly used.[3] These bases are non-nucleophilic and their primary role is to neutralize the HCl produced during the reaction.[3] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction, which could limit the theoretical yield to 50%.[3]
Q3: Which solvents are recommended for amide synthesis with this compound?
A3: Anhydrous aprotic solvents are generally preferred to prevent the hydrolysis of the highly reactive this compound.[1][3] Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are common choices as they are effective at dissolving the reactants.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. By comparing a spot of the reaction mixture to spots of the starting materials (the amine and this compound), you can observe the disappearance of the reactants and the appearance of the product spot. The reaction is considered complete when the limiting reactant is no longer visible on the TLC plate.[1][3]
Q5: What are the typical methods for purifying the final amide product?
A5: The purification strategy depends on the physical properties of the synthesized amide.[1][3]
-
Aqueous Workup: This involves washing the reaction mixture with water or a dilute acid to remove the hydrochloride salt of the base and any excess base.[1] The organic layer is then washed with a saturated sodium bicarbonate solution and brine, dried, and the solvent is evaporated.[1]
-
Column Chromatography: If the product is not pure after the workup, silica (B1680970) gel column chromatography is a standard purification method.[1][3]
-
Recrystallization: If the amide is a solid, recrystallization from a suitable solvent can be an effective purification technique.[1][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: this compound is highly sensitive to moisture and can hydrolyze to cyclopentanecarboxylic acid.[3][5] 2. Inactive Amine: The amine may be protonated (e.g., used as a hydrochloride salt) and therefore not nucleophilic.[3][6] 3. Insufficient Base: Not enough base to neutralize the HCl byproduct.[3] 4. Steric Hindrance: Bulky substituents on the amine can slow down the reaction. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[5][7] 2. Neutralize the amine salt with a base before adding it to the reaction, or use an additional equivalent of the base in the reaction mixture.[3] 3. Use at least a stoichiometric amount of base (typically 1.1-1.5 equivalents).[1] 4. Increase the reaction temperature or extend the reaction time. |
| Presence of Multiple Spots on TLC | 1. Unreacted Starting Materials: The reaction may not have gone to completion. 2. Side Reactions: The acyl chloride may have reacted with other nucleophiles present. 3. Product Degradation: The amide product may be unstable under the reaction or workup conditions. | 1. Increase the reaction time or temperature. Ensure the stoichiometry of the reagents is correct. 2. Ensure the purity of the starting materials. Control the reaction temperature to minimize side reactions.[2] 3. Use milder reaction or workup conditions. |
| Difficulty in Product Isolation | 1. Product is an Oil: The amide may not be a solid at room temperature. 2. Emulsion during Workup: Formation of a stable emulsion during aqueous extraction.[3] 3. Product is Water-Soluble: The amide may have significant solubility in the aqueous phase. | 1. If an aqueous workup is performed, extract the product with a suitable organic solvent. Purification by column chromatography may be necessary.[3] 2. Add a saturated brine solution to help break the emulsion. Centrifugation can also be effective.[3] 3. Saturate the aqueous layer with salt (e.g., NaCl) to decrease the polarity of the aqueous phase and drive the product into the organic layer during extraction.[3] |
Reaction Conditions and Yields
The following table summarizes typical conditions for the amidation reaction with this compound. The specific amine substrate will influence the optimal conditions and yield.
| Parameter | Condition | Notes |
| Amine | Primary or Secondary | 1.0 - 1.1 equivalents |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 1.1 - 1.5 equivalents[1] |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Choose a solvent that dissolves both reactants.[1] |
| Temperature | 0 °C to room temperature | The reaction is often started at 0 °C and then allowed to warm to room temperature.[1] |
| Reaction Time | 1 - 16 hours | Monitor by TLC until the this compound is consumed.[1] |
| Workup | Aqueous wash | Removes the amine hydrochloride salt and excess base.[1] |
| Purification | Column Chromatography / Recrystallization | Depends on the physical properties of the amide product.[1] |
| Typical Yield | Good to Excellent (70-95%) | Yields are highly dependent on the amine's reactivity and steric hindrance.[1] |
Experimental Protocols
General Procedure for Amide Synthesis
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine in the presence of triethylamine as a base.
Materials and Equipment:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.0 - 1.1 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 - 1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septa and nitrogen inlet
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Thin Layer Chromatography (TLC) plates and chamber
Detailed Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the selected primary or secondary amine (1.0 mmol, 1.0 equiv). Dissolve the amine in anhydrous DCM (5-10 mL). Add triethylamine (1.5 mmol, 1.5 equiv) to the stirring solution.[1]
-
Cooling: Cool the flask to 0 °C in an ice bath.[1]
-
Addition of Acyl Chloride: In a separate, dry vial, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous DCM (2 mL). Add this solution dropwise to the stirring amine solution at 0 °C.[1]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let the mixture stir for 1-16 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting materials.[1]
-
Aqueous Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[1]
-
Purification and Characterization: Purify the crude amide by flash column chromatography on silica gel or by recrystallization, if applicable. Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).[1]
Safety Precautions:
-
This compound is corrosive and reacts violently with water and other protic solvents. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).[1]
-
Amines can be toxic and corrosive. Consult the Safety Data Sheet (SDS) for each specific amine used.[1]
-
The reaction is often exothermic; controlling the addition rate and using an ice bath is crucial to prevent overheating.[1]
Visualizations
Caption: Nucleophilic acyl substitution mechanism for amide synthesis.
Caption: A step-by-step workflow for the synthesis of amides.[1]
References
Preventing hydrolysis of Cyclopentanecarbonyl chloride during reactions
Topic: Preventing Hydrolysis of Cyclopentanecarbonyl Chloride During Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the hydrolysis of this compound in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: this compound, like other acyl chlorides, is highly reactive towards nucleophiles.[1][2] The carbonyl carbon is very electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[3] Water, although a weak nucleophile, readily attacks this electrophilic carbon, leading to a nucleophilic acyl substitution reaction that results in the formation of cyclopentanecarboxylic acid and hydrochloric acid (HCl).[4][5] This reaction is typically rapid and exothermic.[1][6]
Q2: How can I detect if my this compound has hydrolyzed?
A2: Hydrolysis can be suspected if you observe steamy fumes of HCl when the compound is exposed to air.[7] Analytically, the presence of cyclopentanecarboxylic acid as an impurity in your starting material or reaction mixture is a clear indicator of hydrolysis. This can be detected by techniques such as NMR, IR (disappearance of the C-Cl stretch and appearance of a broad O-H stretch), or GC-MS. Direct analysis of the reaction mixture by Thin Layer Chromatography (TLC) can be misleading, as the reactive acyl chloride may hydrolyze on the silica (B1680970) gel plate.[8][9] A more reliable method is to quench a small aliquot of the reaction mixture with a dry alcohol (e.g., methanol) and then analyze for the formation of the corresponding ester by GC-MS.[8]
Q3: How should I properly store this compound to prevent hydrolysis?
A3: To minimize hydrolysis during storage, this compound should be kept in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[10][11] It is also advisable to store it in a cool, dry place like a desiccator to protect it from atmospheric moisture.[11][12]
Q4: What are the best solvents to use for reactions involving this compound?
A4: Anhydrous aprotic solvents are highly recommended.[11] Examples include dichloromethane (B109758) (DCM), toluene, and tetrahydrofuran (B95107) (THF). It is crucial to use solvents with very low water content (preferably <50 ppm).
Troubleshooting Guide
Issue 1: My reaction yield is low, and I suspect hydrolysis of the this compound.
-
Question: What are the common sources of water contamination in my reaction?
-
Answer: Moisture can be introduced from several sources:
-
Atmosphere: Even brief exposure to air can lead to significant hydrolysis.[8]
-
Solvents: Using solvents that have not been properly dried.
-
Reagents: Other reagents in the reaction may contain residual water.
-
Glassware: Improperly dried glassware is a frequent source of contamination.
-
-
Question: How can I ensure my reaction is completely anhydrous?
-
Answer:
-
Glassware: Flame-dry or oven-dry all glassware immediately before use and allow it to cool under a stream of inert gas or in a desiccator.[9]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.[10][13]
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Reagents: Ensure all other reagents are anhydrous. If necessary, dry them using appropriate methods.
-
Proper Transfers: Use syringes and septa for transferring liquid reagents to avoid introducing atmospheric moisture.[11]
-
Issue 2: I observe a white precipitate forming when I add my amine to the reaction.
-
Question: What is this precipitate and is it related to hydrolysis?
-
Answer: The white precipitate is likely the hydrochloride salt of your amine. This forms when the amine reacts with the HCl generated as a byproduct of the acylation reaction. While not a direct result of hydrolysis, it indicates the reaction is proceeding. However, this side reaction consumes your amine, potentially lowering the yield of your desired amide.
-
Question: How can I prevent the formation of this amine hydrochloride salt?
-
Answer: Include a non-nucleophilic base, such as triethylamine (B128534) or pyridine, in your reaction mixture (typically in excess).[11][14] This base will act as an HCl scavenger, neutralizing the HCl as it is formed and preventing the protonation of your nucleophilic amine.[11] The order of addition is also important; it is often best to add the this compound solution dropwise to a solution containing both the amine and the scavenger base.[11]
Data Presentation
Table 1: Qualitative Impact of Experimental Parameters on the Hydrolysis of this compound
| Parameter | Condition | Impact on Hydrolysis | Rationale |
| Solvent Water Content | < 50 ppm | Minimizes Hydrolysis | Reduces the concentration of the hydrolyzing agent.[11] |
| > 100 ppm | Increases Hydrolysis | A higher concentration of water leads to a faster reaction with the acyl chloride.[11] | |
| Atmosphere | Inert (Nitrogen/Argon) | Minimizes Hydrolysis | Excludes atmospheric moisture.[10][13] |
| Air | Increases Hydrolysis | Atmospheric humidity provides a source of water.[8] | |
| Temperature | Low (e.g., 0 °C) | Reduces Rate of Hydrolysis | The rate of the hydrolysis reaction is temperature-dependent.[11] |
| Ambient/Elevated | Increases Rate of Hydrolysis | Higher temperatures accelerate the rate of hydrolysis.[11] | |
| Presence of Base | Non-nucleophilic base | Indirectly Minimizes Hydrolysis | Scavenges HCl, which can catalyze other side reactions, and promotes the desired reaction pathway.[11] |
Experimental Protocols
General Protocol for the Acylation of an Amine with this compound under Anhydrous Conditions
-
Preparation: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet connected to a nitrogen or argon line.
-
Reagent Preparation: In the flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2-1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq.) in the same anhydrous solvent in the dropping funnel.
-
Reaction: Cool the amine solution to 0 °C using an ice bath. Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion. The reaction progress can be monitored by quenching an aliquot with methanol (B129727) and analyzing the resulting methyl ester formation by GC-MS.
-
Work-up: Upon completion, the reaction mixture is typically washed with dilute aqueous acid (to remove excess amine and base), followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.
Visualizations
Caption: Mechanism of this compound hydrolysis.
Caption: Troubleshooting workflow for preventing hydrolysis.
Caption: Standard experimental setup for anhydrous reactions.
References
- 1. fiveable.me [fiveable.me]
- 2. aklectures.com [aklectures.com]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. carbodiimide.com [carbodiimide.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ketones from Cyclopentanecarbonyl Chloride
Welcome to the technical support center for the synthesis of ketones using cyclopentanecarbonyl chloride. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields and overcome common challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues researchers may encounter during their experiments.
Q1: My overall yield is significantly lower than expected. What are the most common general causes?
Low yields can often be traced back to a few critical factors that apply across different synthetic methods.
-
Moisture Contamination : this compound is highly reactive and will readily hydrolyze to cyclopentanecarboxylic acid upon contact with water, including atmospheric moisture. This is one of the most common causes of low yield.[1]
-
Reagent Purity : The purity of the this compound and other reagents is crucial. Old or improperly stored acyl chloride may have already degraded.
-
Product Loss During Workup : The desired ketone product can be lost during extraction, washing, or purification steps.[1] It is advisable to analyze a crude sample to determine if the low yield is from the reaction itself or the isolation process.[2]
-
Sub-optimal Reaction Conditions : Issues such as incorrect reaction temperature, insufficient reaction time, or improper stoichiometry of reagents can lead to incomplete conversion.[1]
Troubleshooting Summary: General Issues
| Problem | Possible Cause | Recommended Solution |
| Low Overall Yield | Moisture in glassware, solvents, or atmosphere. | Oven- or flame-dry all glassware and cool under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents.[1] |
| Degradation of this compound. | Use freshly distilled or newly purchased acyl chloride. Store under an inert atmosphere. | |
| Incomplete reaction. | Increase reaction time, adjust temperature, or use a slight excess (1.1-1.2 eq.) of the limiting reagent.[1] | |
| Product loss during workup. | Minimize transfers. Ensure correct pH during extractions. Analyze crude mixture to diagnose the issue.[2] |
Q2: I'm attempting a Friedel-Crafts acylation and getting a low yield or no product. What's going wrong?
The Friedel-Crafts acylation is a powerful method for forming aryl ketones but has specific limitations.
-
Deactivated Aromatic Rings : The reaction is an electrophilic aromatic substitution. If your aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -CHO), it will be too deactivated to react.[3]
-
Lewis Acid Stoichiometry : The ketone product forms a complex with the Lewis acid catalyst (e.g., AlCl₃).[4] Therefore, a stoichiometric amount, rather than a catalytic amount, of the Lewis acid is required.
-
Catalyst Quality : Lewis acids like aluminum chloride are extremely sensitive to moisture. Using old or improperly handled AlCl₃ can render the reaction ineffective.
Workflow for Troubleshooting Friedel-Crafts Acylation
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Q3: My reaction with an organometallic reagent (like a Grignard) is producing a tertiary alcohol instead of a ketone. How can I prevent this?
This is a classic problem of over-addition. Highly reactive organometallics like Grignard (RMgX) and organolithium (RLi) reagents will react with the ketone product as it forms, leading to a tertiary alcohol.[5][6]
-
Solution 1: Use a Less Reactive Organometallic : The most effective solution is to use a milder organometallic reagent. Organocuprates (Gilman reagents, R₂CuLi) are the standard choice for converting acyl chlorides to ketones because they react readily with the acyl chloride but not with the resulting ketone, especially at low temperatures.[7][8][9] Organocadmium reagents (R₂Cd) can also be used.[10]
-
Solution 2: Control Reaction Temperature : If using a more reactive reagent is unavoidable, performing the reaction at very low temperatures (e.g., -78 °C) can sometimes help stop the reaction at the ketone stage.[8]
Comparison of Organometallic Reagents for Ketone Synthesis
| Reagent Type | General Formula | Reactivity with Acyl Chloride | Reactivity with Ketone Product | Typical Outcome |
| Grignard Reagent | RMgX | High | High | Tertiary Alcohol[11] |
| Organolithium | RLi | High | High | Tertiary Alcohol[5] |
| Organocuprate (Gilman) | R₂CuLi | High | Very Low | Ketone [8] |
| Organocadmium | R₂Cd | Moderate | Low | Ketone[10] |
Key Synthetic Protocols
The choice of synthetic method depends on the desired ketone's structure (e.g., aryl vs. alkyl) and available starting materials.
Method 1: Friedel-Crafts Acylation for Aryl Ketones
This protocol describes the synthesis of cyclopentyl phenyl ketone.
Reaction Scheme:
Caption: Friedel-Crafts acylation of benzene.
Experimental Protocol:
-
Setup : Under an inert atmosphere (N₂ or Ar), equip a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagents : To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and anhydrous dichloromethane (B109758) (DCM) as the solvent. Cool the suspension to 0 °C in an ice bath.
-
Addition : Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the stirred suspension.
-
Aromatic Substrate : After forming the acylium ion complex (stir for ~20-30 minutes), add anhydrous benzene (1.2 eq.) dropwise, maintaining the temperature at 0-5 °C.[3]
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or GC.
-
Workup : Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.
-
Extraction : Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous Na₂SO₄.
-
Purification : Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.[3]
Safety Precautions : Friedel-Crafts reactions should be conducted in a well-ventilated fume hood. AlCl₃ reacts violently with water. Acyl chlorides are corrosive and lachrymatory. Always wear appropriate PPE.[3]
Method 2: Organocuprate (Gilman Reagent) for General Ketone Synthesis
This protocol describes a general method for synthesizing a ketone from this compound using a lithium dialkylcuprate.
Reaction Scheme:
Caption: Two-step synthesis of a ketone using a Gilman reagent.
Experimental Protocol:
-
Setup : Rigorously dry all glassware and conduct the entire procedure under a strict inert atmosphere (N₂ or Ar).
-
Gilman Reagent Preparation :
-
In a flask, suspend copper(I) iodide (CuI, 1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C (dry ice/acetone bath).
-
Slowly add an organolithium reagent (R-Li, 2.0 eq.) dropwise to the stirred suspension. The solution will typically change color, indicating the formation of the lithium dialkylcuprate (R₂CuLi).[7]
-
-
Acylation :
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the freshly prepared Gilman reagent into the acyl chloride solution via cannula.
-
-
Reaction : Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC (quenching a small aliquot with aqueous NH₄Cl first).
-
Workup : Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution. Allow the mixture to warm to room temperature.
-
Extraction : Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.
-
Purification : Remove the solvent under reduced pressure. Purify the crude ketone by column chromatography or distillation.
Critical Considerations : The success of this reaction hinges on the quality of the organolithium reagent and the strict exclusion of air and moisture.[2] The reaction must be kept at low temperatures to prevent side reactions and decomposition of the organocuprate.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 9. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]
- 10. byjus.com [byjus.com]
- 11. chemguide.co.uk [chemguide.co.uk]
Troubleshooting common issues in reactions involving Cyclopentanecarbonyl chloride
Welcome to the technical support center for reactions involving Cyclopentanecarbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in reactions with this compound?
Low yields are typically traced back to a few critical factors:
-
Moisture Contamination: this compound is highly reactive and readily hydrolyzes back to cyclopentanecarboxylic acid upon contact with water, including atmospheric moisture.[1][2][3] This is often the primary cause of yield loss.
-
Incomplete Conversion: The initial conversion of cyclopentanecarboxylic acid to the acyl chloride may be incomplete. This can be due to insufficient or decomposed chlorinating agent (e.g., thionyl chloride or oxalyl chloride), inadequate reaction temperature, or insufficient reaction time.[1][4]
-
Side Reactions: The cyclopentane (B165970) ring can be susceptible to side reactions, especially under acidic conditions generated during the reaction.[1] Polymerization can lead to the formation of dark, tarry substances.[1][4]
-
Product Loss During Workup: this compound is relatively volatile, and product can be lost during solvent removal or distillation if not performed carefully.[1][5]
Q2: My reaction mixture turned dark and tarry. What is the likely cause and how can I prevent it?
The formation of dark, polymeric material is a common side reaction, particularly under the acidic conditions generated during the synthesis of the acyl chloride (HCl is a byproduct).[1][4] Cyclopentene derivatives, if present as impurities or intermediates, are especially susceptible to polymerization.[4]
Preventative Measures:
-
Use Milder Reagents: Oxalyl chloride is generally considered milder than thionyl chloride and may reduce polymerization.[4]
-
Control Temperature: Avoid excessive heating, as this can accelerate polymerization.[4] Gentle heating (e.g., 40-50°C) may be necessary to drive the reaction to completion, but should be carefully monitored.[1]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) helps prevent side reactions with atmospheric moisture and oxygen.[4]
Q3: I'm observing unexpected impurities in my NMR or GC-MS analysis. What are the possible side products?
Besides unreacted starting material, several side products can form:
-
Cyclopentanecarboxylic Acid: This is the hydrolysis product, formed from exposure to moisture.[1][6]
-
Cyclopentanecarboxylic Anhydride: Incomplete reaction with the chlorinating agent can lead to the formation of the corresponding acid anhydride.[4]
-
Chlorinated Cyclopentane Derivatives: If using thionyl chloride, the byproduct HCl can potentially add across any double bonds if unsaturated precursors are used.[1][4]
Troubleshooting Guides
Issue 1: Poor Yield in Friedel-Crafts Acylation
Symptoms:
-
Low conversion of the aromatic substrate.
-
Formation of multiple products.
-
Recovery of starting acyl chloride.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 4524-93-0: this compound | CymitQuimica [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound(4524-93-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 1-(4-Chlorophenyl)this compound | 71501-44-5 | Benchchem [benchchem.com]
Removal of impurities from Cyclopentanecarbonyl chloride reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Cyclopentanecarbonyl chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound from reaction mixtures.
Issue: The purified product is yellow or orange in color.
-
Question: My this compound is yellow or orange after distillation. What is causing this discoloration and how can I prevent it?
-
Answer: A yellow or orange coloration in the final product typically indicates the presence of impurities arising from the decomposition of the product or the chlorinating agent, particularly if thionyl chloride was used at elevated temperatures.[1] Thionyl chloride can decompose into substances like disulfur (B1233692) dichloride, sulfur dioxide, and chlorine, which can impart color.[1] To prevent this, it is crucial to maintain a controlled temperature during distillation. If discoloration persists, treating the crude product with a small amount of activated carbon followed by filtration before distillation may help adsorb the colored impurities.[2]
Issue: The yield of purified product is low.
-
Question: I am losing a significant amount of product during purification. What are the common causes of low yield?
-
Answer: Low yields during the purification of this compound can often be attributed to several factors. As a reactive compound, it is highly susceptible to hydrolysis from atmospheric moisture, which will convert it back to cyclopentanecarboxylic acid.[3] Product loss can also occur during distillation if the process is not performed carefully, as the compound is relatively volatile.[3] Ensure all glassware is thoroughly dried and the purification is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.[1][3] Careful control of temperature and pressure during distillation is also essential to prevent product loss.
Issue: The reaction to produce this compound is incomplete.
-
Question: How can I confirm my reaction has gone to completion before starting purification?
-
Answer: Direct analysis of the reaction mixture using Thin Layer Chromatography (TLC) can be misleading because the highly reactive this compound may react with the silica (B1680970) gel on the TLC plate.[3] A more reliable method is to take a small sample from the reaction, quench it with an alcohol like methanol (B129727) or ethanol (B145695) to form the corresponding stable ester, and then analyze this quenched sample by TLC or GC-MS.[3] The disappearance of the starting carboxylic acid spot indicates the reaction is complete.[3]
Issue: Suspected presence of unreacted starting material after purification.
-
Question: I suspect there is still cyclopentanecarboxylic acid in my final product. How can I remove it?
-
Answer: The most common and effective method to separate this compound from the less volatile cyclopentanecarboxylic acid is fractional distillation under reduced pressure.[4][5] The significant difference in their boiling points allows for efficient separation. For acyl chlorides that are less sensitive to hydrolysis, a workup procedure involving washing with a dilute sodium bicarbonate solution can be used to remove acidic impurities, but this is hazardous with readily hydrolysable compounds like this compound.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction mixture?
A1: The most common impurities include:
-
Unreacted Starting Material: Cyclopentanecarboxylic acid.[5]
-
Excess Chlorinating Agent: Thionyl chloride or oxalyl chloride are often used in excess and need to be removed.[6][7]
-
Side Products: Depending on the reaction conditions, acid anhydride (B1165640) formation can occur.[7]
-
Hydrogen Chloride: This is a common byproduct of the reaction.[5][8]
Q2: What is the most effective method for purifying this compound on a laboratory scale?
A2: For laboratory-scale purification, fractional distillation under reduced pressure is the most common and effective method.[4][6] This technique separates compounds based on their boiling points, effectively removing non-volatile starting materials, residual catalysts, and higher-boiling impurities.[4]
Q3: How can I effectively remove residual thionyl chloride from my product?
A3: There are three primary methods for removing excess thionyl chloride:
-
Distillation: Thionyl chloride has a boiling point of 76°C, which is significantly lower than that of this compound.[2] It can be removed as the initial, low-boiling fraction during fractional distillation.[2][4]
-
Inert Gas Sparging: Bubbling a dry inert gas, such as nitrogen or argon, through the crude product can help carry away the more volatile thionyl chloride.[2][4]
-
Azeotropic Removal: Adding a low-boiling inert solvent like toluene (B28343) can form an azeotrope with thionyl chloride, which can then be removed under reduced pressure at a lower temperature.[1]
Q4: How should I store purified this compound?
A4: Due to its high reactivity with water, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent degradation from moisture.[4]
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: Purity can be assessed using several spectroscopic and chromatographic methods:
-
Infrared (IR) Spectroscopy: The presence of a strong C=O stretching band around 1800 cm⁻¹ is characteristic of an acyl chloride.
-
NMR Spectroscopy: ¹H NMR will show characteristic signals for the protons on the cyclopentane (B165970) ring, and ¹³C NMR will show a carbonyl carbon signal typically between 160-180 ppm.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to separate and identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Due to the high reactivity of acyl chlorides, direct analysis can be challenging. A derivatization method, for example, reacting the acyl chloride with a compound like 2-nitrophenylhydrazine (B1229437) to form a stable derivative, allows for accurate quantification by HPLC.[9][10]
Data Presentation
Table 1: Physical Properties of this compound and Related Substances
This table summarizes the physical properties of this compound and common substances found in its reaction mixture, which is useful for planning purification by distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₉ClO | 132.59[2][11] | 160 - 162[2] |
| Cyclopentanecarboxylic acid | C₆H₁₀O₂ | 114.14 | 216 |
| Thionyl chloride | SOCl₂ | 118.97[2] | 76[2] |
| Oxalyl chloride | C₂Cl₂O₂ | 126.93[2] | 63 - 64[2] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09[2] | 153[2] |
Experimental Protocols
Protocol for Purification by Fractional Distillation under Reduced Pressure
This protocol describes the purification of this compound from non-volatile impurities and residual chlorinating agents.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with magnetic stirring
-
Vacuum pump with a pressure gauge
-
Cold trap (to protect the vacuum pump)
-
Dry inert gas source (Nitrogen or Argon)
-
All glassware must be oven-dried before use.
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. The system should be set up to allow for the introduction of an inert gas.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar.
-
Inert Atmosphere: Flush the system with a dry inert gas.
-
Evacuation: Begin stirring and slowly evacuate the system to the desired pressure. A cold trap, preferably with liquid nitrogen, should be placed between the distillation apparatus and the vacuum pump to collect any volatile byproducts.[4]
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
First Fraction: Collect the low-boiling fraction, which will primarily consist of any residual thionyl chloride or other volatile impurities.[4] The temperature at the distillation head will be close to the boiling point of the impurity at the given pressure.
-
Main Fraction: Once the temperature of the vapor at the distillation head stabilizes at the boiling point of this compound, switch to a new receiving flask to collect the purified product.[4]
-
Final Fraction: Monitor the temperature closely. A sharp rise in temperature may indicate that all the product has distilled and higher-boiling impurities are starting to come over. Stop the distillation at this point.[4]
-
-
Shutdown: Turn off the heating and allow the system to cool completely under vacuum. Then, slowly and carefully vent the apparatus to atmospheric pressure with the inert gas.
-
Storage: Transfer the purified product to a suitable container and store it under an inert atmosphere to prevent degradation.[4]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 11. This compound | C6H9ClO | CID 78284 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategies to avoid polysubstitution in Friedel-Crafts acylation
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and experimental protocols to manage and prevent polysubstitution during Friedel-Crafts acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason Friedel-Crafts acylation is preferred over alkylation to avoid polysubstitution?
The fundamental difference lies in the electronic nature of the group added to the aromatic ring.
-
Acylation: Adds an acyl group (-COR), which is electron-withdrawing. This deactivates the aromatic ring, making the mono-acylated product less nucleophilic and therefore less reactive than the original starting material.[1][2][3][4][5] Consequently, further acylation is significantly disfavored.[6]
-
Alkylation: Adds an alkyl group (-R), which is electron-donating. This activates the aromatic ring, making the mono-alkylated product more reactive than the starting material and prone to subsequent alkylations, leading to polysubstitution.[2][7][8]
Q2: Can polysubstitution ever occur in Friedel-Crafts acylation?
While uncommon, polysubstitution is possible under certain conditions, particularly when the aromatic substrate is highly activated by strongly electron-donating groups (e.g., phenols, anilines).[9] In these cases, the high reactivity of the starting material can sometimes overcome the deactivating effect of the first acyl group, leading to the formation of multiple products.[9]
Q3: I am observing multiple products in my reaction. How can I confirm if it is polysubstitution?
The formation of multiple products can be due to several factors. First, confirm the purity of your starting materials, as impurities can lead to side reactions. If the starting materials are pure, the issue could be either polysubstitution or the formation of different isomers (ortho, meta, para). Use analytical techniques like NMR, GC-MS, or LC-MS to identify the structures of the products and determine if they are di-acylated species or simply regioisomers of the mono-acylated product.
Q4: How does the stoichiometry of the Lewis acid catalyst affect the reaction and help prevent side reactions?
In contrast to Friedel-Crafts alkylation where the catalyst is regenerated, acylation typically requires a stoichiometric amount (or a slight excess) of the Lewis acid (e.g., AlCl₃).[1][6] This is because the Lewis acid forms a stable complex with the ketone product, which deactivates the product against further reaction and must be broken up during aqueous workup.[6] Using at least one equivalent of the catalyst is crucial for driving the reaction to completion and preventing unreacted starting material from leading to complex product mixtures.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Issue: Unexpected Di-acylation Product Detected
If you observe a di-acylated product, especially with an activated aromatic ring, consider the following troubleshooting steps.
Workflow for Troubleshooting Polysubstitution
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. brainly.com [brainly.com]
- 5. science-revision.co.uk [science-revision.co.uk]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cyclopentanecarbonyl Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reactions involving cyclopentanecarbonyl chloride, with a focus on catalyst selection to minimize byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for Friedel-Crafts acylation with this compound, and what are their primary applications?
A1: The most frequently employed catalysts are Lewis acids. Anhydrous aluminum chloride (AlCl₃) is the most common and effective catalyst for standard Friedel-Crafts acylation, particularly with unactivated or moderately activated aromatic substrates.[1] For more activated aromatic compounds, such as anisole (B1667542) or toluene, milder Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride etherate (BF₃·OEt₂) can be used to achieve greater selectivity and reduce side reactions.[1] Solid acid catalysts, such as certain zeolites, are also being explored as more environmentally friendly alternatives.
Q2: What are the typical byproducts observed in Friedel-Crafts acylation reactions with this compound?
A2: Byproduct formation is a key challenge in achieving high yields and purity. Common byproducts include:
-
Isomeric Products: Acylation of substituted aromatic rings can lead to a mixture of ortho, meta, and para isomers. The distribution of these isomers is dependent on the directing effects of the substituents on the aromatic ring and the reaction conditions.[2]
-
Polyacylation Products: Although less common than in Friedel-Crafts alkylation, the introduction of more than one acyl group can occur, especially with highly activated aromatic substrates.[2] This is because the initial acylation deactivates the aromatic ring to some extent.
-
Solvent Acylation: In some cases, the solvent itself can be acylated by the highly reactive acylium ion, leading to undesired impurities.[2]
-
Products from Catalyst Complexation: The ketone product can form a stable complex with the Lewis acid catalyst, which may require a stoichiometric amount of the catalyst and can complicate the workup procedure.[1]
Q3: How does the choice of catalyst influence the formation of byproducts?
A3: The strength of the Lewis acid catalyst is a critical factor. Stronger Lewis acids like AlCl₃ are highly effective at activating the this compound but can also promote side reactions, especially with sensitive substrates. Milder catalysts such as FeCl₃ or ZnCl₂ are less reactive and can offer better control and selectivity, particularly with electron-rich aromatic rings, minimizing the formation of isomers and polyacylation products.[1]
Q4: Can the reaction temperature be adjusted to minimize byproducts?
A4: Yes, temperature control is crucial. Friedel-Crafts acylations are often exothermic. Running the reaction at lower temperatures (e.g., 0-5 °C) can help to control the reaction rate and improve selectivity, reducing the formation of undesired isomers and other byproducts.[1] For less reactive substrates, gentle heating may be necessary to drive the reaction to completion, but this should be done cautiously while monitoring for byproduct formation.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Acylated Product
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | The Lewis acid catalyst (especially AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven or flame-dried, and use anhydrous solvents and fresh, high-quality catalyst. |
| Insufficient Catalyst | Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product forms a complex with it. Consider increasing the molar ratio of the catalyst to the limiting reagent (typically 1.1 to 2.0 equivalents).[2] |
| Deactivated Aromatic Ring | If the aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN), it may be too deactivated for the reaction to proceed efficiently. Consider using a more activated derivative or an alternative synthetic route.[1] |
| Suboptimal Temperature | If the reaction is sluggish, a slight increase in temperature may be necessary. Conversely, if byproducts are forming, try running the reaction at a lower temperature. |
Problem 2: Formation of Multiple Isomers
| Possible Cause | Troubleshooting Step |
| Highly Reactive Substrate | For activated aromatic rings like anisole, a strong Lewis acid can lead to a mixture of ortho and para isomers. Switch to a milder catalyst such as FeCl₃ or ZnCl₂ to improve regioselectivity. |
| Steric Hindrance | The cyclopentyl group can sterically influence the position of acylation. In many cases, acylation at the para position is favored over the more sterically hindered ortho position.[1] Careful selection of the catalyst and reaction temperature can further enhance this selectivity. |
Problem 3: Complex Reaction Mixture with Unidentified Byproducts
| Possible Cause | Troubleshooting Step |
| Solvent Participation | The solvent may be reacting with the acylating agent. Use a more inert solvent such as dichloromethane (B109758) or 1,2-dichloroethane. |
| Reaction with Cyclopentyl Ring | Although less common with this compound, ensure you are not using an unsaturated analog like cyclopent-3-ene-1-carbonyl chloride, which can undergo side reactions at the double bond under acidic conditions.[1] |
| Dealkylation-Acylation | If your aromatic substrate has alkyl groups, these may be cleaved and the ring subsequently acylated, leading to a mixture of products.[2] Using milder reaction conditions can sometimes mitigate this. |
Data Presentation
The following table provides representative data on the performance of different catalysts in the Friedel-Crafts acylation of a model activated aromatic substrate (e.g., anisole) with this compound. Note: These are illustrative values and may vary based on specific reaction conditions.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Major Byproduct(s) | Byproduct Yield (%) |
| AlCl₃ | 120 | 0 to 25 | 2 | ~85 | ortho-isomer, polyacylated | ~10-15 |
| FeCl₃ | 120 | 25 | 4 | ~92 | ortho-isomer | ~5-8 |
| ZnCl₂ | 150 | 50 | 8 | ~75 | ortho-isomer, unreacted starting material | ~5 |
| HBEA Zeolite | 20 (wt%) | 120 | 6 | ~80 | ortho-isomer | ~15 |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of Anisole with this compound using FeCl₃
1. Materials:
-
Anhydrous Ferric Chloride (FeCl₃)
-
This compound
-
Anisole (freshly distilled)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
2. Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend anhydrous FeCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred FeCl₃ suspension over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, add a solution of anisole (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
References
Work-up procedures for reactions containing Cyclopentanecarbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclopentanecarbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take after my reaction with this compound is complete?
Once your reaction is deemed complete by monitoring techniques like TLC or IR spectroscopy, the first step in the work-up is to cool the reaction mixture, typically in an ice bath. This is crucial to control any exothermic reactions during the subsequent quenching step.
Q2: How do I handle the unreacted this compound and acidic byproducts in my reaction mixture?
Unreacted this compound and acidic byproducts like HCl are typically neutralized and removed through a process called quenching. This involves carefully adding a quenching agent to the reaction mixture. Due to the high reactivity of acyl chlorides with water, this step must be performed cautiously to manage the exothermic reaction.[1][2][3][4]
Q3: What are the common quenching agents for reactions involving this compound?
Common quenching agents include water, dilute aqueous basic solutions like sodium bicarbonate, or alcohols.[2][5][6] The choice of quenching agent depends on the desired outcome. Water will hydrolyze the acyl chloride to the corresponding carboxylic acid, while an alcohol will form an ester.[2][3]
Q4: After quenching, what is the standard procedure for isolating my product?
After quenching, the product is typically isolated through liquid-liquid extraction.[6][7] An organic solvent in which the product is soluble is added to the mixture, and the organic layer containing the product is separated from the aqueous layer.
Q5: Which organic solvents are suitable for extracting my product?
The choice of extraction solvent depends on the polarity and solubility of your product. Common solvents for extracting derivatives of cyclopentanecarboxylic acid include diethyl ether, dichloromethane, and ethyl acetate.[5][6][7]
Q6: What are the subsequent washing steps after the initial extraction?
The separated organic layer is often washed sequentially with different aqueous solutions to remove various impurities. A typical washing sequence includes:
-
A dilute acid wash (e.g., dilute HCl) to remove any basic impurities.[5]
-
A wash with a saturated sodium bicarbonate solution to neutralize any remaining acidic components.[5][8]
-
A final wash with brine (saturated sodium chloride solution) to reduce the amount of water dissolved in the organic layer.[5][8]
Q7: How do I remove residual water from the organic extract?
After the washes, the organic layer is dried using an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.[5][9] The drying agent is then removed by filtration.[8][9]
Q8: What are the common methods for purifying the final product?
The crude product obtained after solvent evaporation is often purified by column chromatography, recrystallization, or distillation under reduced pressure.[5][10][11] For this compound itself, fractional distillation is a common purification method.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Emulsion formation during extraction | The organic and aqueous layers have similar densities or contain surfactants. | Add brine to the separation funnel to increase the ionic strength of the aqueous layer.[8] Gently swirl the mixture instead of vigorous shaking. If the emulsion persists, filtration through a pad of Celite may be necessary.[8] |
| Low product yield | Incomplete reaction, product loss during work-up (e.g., hydrolysis of the desired product), or inefficient extraction. | Ensure the reaction has gone to completion before starting the work-up. Use cold solutions during quenching and washing to minimize hydrolysis. Perform multiple extractions with smaller volumes of solvent for better efficiency.[9] |
| Product is a dark color | Formation of polymeric material or impurities from the catalyst (if used).[10][11] | Treatment with activated carbon followed by filtration may help remove some colored impurities before final purification.[11][12] Distillation is often effective at separating the product from less volatile colored impurities.[11] |
| Presence of starting carboxylic acid in the final product | Incomplete conversion to the acid chloride or hydrolysis of the acid chloride during work-up. | Ensure sufficient chlorinating agent was used. During work-up, use anhydrous solvents and minimize contact with water. A basic wash (e.g., sodium bicarbonate) can help remove the acidic starting material. |
| Residual chlorinating agent (e.g., thionyl chloride) in the product | Incomplete removal after the reaction. | Excess thionyl chloride can be removed by distillation or by co-evaporation with an inert solvent like toluene.[6][10][11] |
Experimental Protocols
General Work-up Procedure for a Reaction Containing this compound
This protocol outlines a typical work-up for a reaction where this compound has been used as a reactant, for example, in the formation of an ester or amide.
-
Cooling: Once the reaction is complete, cool the reaction flask in an ice-water bath to 0-5 °C.
-
Quenching: Slowly and carefully add a quenching solution (e.g., cold water or a saturated aqueous solution of sodium bicarbonate) to the stirred reaction mixture.[5][6] Be cautious as this can be an exothermic process.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and gently mix the layers.[5] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Washing:
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous sodium sulfate).[5][9] Swirl the flask and let it stand for 10-15 minutes.
-
Filtration: Filter the solution to remove the drying agent.[8][9]
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the resulting crude product by an appropriate method such as column chromatography, recrystallization, or distillation.[5]
Visualizations
Caption: A typical experimental workflow for the work-up of reactions containing this compound.
Caption: A troubleshooting decision tree for common issues in this compound reaction work-ups.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. US5245063A - Preparation of carbonyl chlorides - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Characterization of Cyclopentanecarbonyl Chloride and Its Derivatives by NMR and MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the characterization of cyclopentanecarbonyl chloride and its common derivatives—methyl cyclopentanecarboxylate (B8599756), N-benzylcyclopentanecarboxamide, and cyclopentyl methyl ketone—using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The distinct spectroscopic signatures of these compounds, arising from their different functional groups, are presented with supporting data to aid in their identification and differentiation.
Spectroscopic Data Comparison
The following tables summarize the key NMR and MS data for this compound and its derivatives. This quantitative data allows for a clear comparison of their structural features.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 2.95 | m | 1H | CH |
| 2.05-1.60 | m | 8H | CH₂ | |
| Methyl Cyclopentanecarboxylate [1] | 3.67 | s | 3H | OCH₃ |
| 2.75 | p | 1H | CH | |
| 1.90-1.50 | m | 8H | CH₂ | |
| N-Benzylcyclopentanecarboxamide (Predicted) | 7.35-7.25 | m | 5H | Ar-H |
| 6.00 | br s | 1H | NH | |
| 4.45 | d | 2H | CH₂-Ph | |
| 2.60 | p | 1H | CH | |
| 1.90-1.55 | m | 8H | CH₂ | |
| Cyclopentyl Methyl Ketone | 2.95 | p | 1H | CH |
| 2.15 | s | 3H | COCH₃ | |
| 1.85-1.50 | m | 8H | CH₂ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 177.0 | C=O |
| 59.5 | CH-Cl | |
| 30.5 | CH₂ | |
| 26.0 | CH₂ | |
| Methyl Cyclopentanecarboxylate [1] | 176.5 | C=O |
| 51.5 | OCH₃ | |
| 44.0 | CH | |
| 30.0 | CH₂ | |
| 26.0 | CH₂ | |
| N-Benzylcyclopentanecarboxamide (Predicted) | 175.0 | C=O |
| 138.5 | Ar-C | |
| 128.8, 127.8, 127.5 | Ar-CH | |
| 46.0 | CH | |
| 44.0 | CH₂-Ph | |
| 31.0 | CH₂ | |
| 26.0 | CH₂ | |
| Cyclopentyl Methyl Ketone [2] | 211.0 | C=O |
| 51.5 | CH | |
| 28.5 | COCH₃ | |
| 28.0 | CH₂ | |
| 26.0 | CH₂ |
Table 3: Mass Spectrometry (Electron Ionization - EI) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values |
| This compound | C₆H₉ClO | 132.59 | 134 (M+2), 132 (M+), 97, 69 |
| Methyl Cyclopentanecarboxylate [1] | C₇H₁₂O₂ | 128.17 | 128 (M+), 97, 69, 59 |
| N-Benzylcyclopentanecarboxamide | C₁₃H₁₇NO | 203.28 | 203 (M+), 106, 91, 69 |
| Cyclopentyl Methyl Ketone [2] | C₇H₁₂O | 112.17 | 112 (M+), 97, 69, 43 |
Experimental Workflows and Biological Interaction
The following diagrams illustrate the general workflow for the spectroscopic characterization of this compound derivatives and a hypothetical signaling pathway for a derived drug molecule.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound derivative (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition:
-
¹H NMR: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time is typically required compared to ¹H NMR.
-
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Method 1: Electron Ionization (EI-MS)
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Introduction: Inject a dilute solution of the sample into the GC, where it is vaporized and separated from the solvent.
-
Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and characteristic fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Method 2: Electrospray Ionization (ESI-MS)
Instrumentation: Liquid Chromatograph-Mass Spectrometer (LC-MS)
Procedure:
-
Sample Introduction: Inject a solution of the sample into the LC system. The compound is separated on a column and then introduced into the ESI source.
-
Ionization: The sample solution is sprayed through a heated capillary at a high potential, creating charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) are formed.
-
Mass Analysis and Detection: The ions are guided into the mass analyzer and detected in a similar manner to EI-MS. This is a softer ionization technique that often results in less fragmentation and a more prominent molecular ion peak.
References
A Comparative Analysis of Cyclopentanecarbonyl Chloride Reactivity for Synthetic Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, acyl chlorides are indispensable reagents for the construction of a diverse array of functional groups, including esters, amides, and ketones. Their high reactivity makes them potent acylating agents, crucial for the efficient formation of carbon-heteroatom and carbon-carbon bonds. This guide provides an objective comparison of the reactivity of Cyclopentanecarbonyl chloride with other commonly employed acyl chlorides, namely Acetyl chloride, Benzoyl chloride, and Pivaloyl chloride. This analysis is supported by a review of established chemical principles and available experimental data to inform reagent selection in research and development.
Executive Summary
This compound, as a cyclic aliphatic acyl chloride, exhibits high reactivity, comparable to other acyclic aliphatic counterparts like acetyl chloride. Its reactivity is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by a combination of electronic and steric factors. Generally, the reactivity of the compared acyl chlorides follows the order: Acetyl chloride ≈ this compound > Benzoyl chloride > Pivaloyl chloride. This trend is a consequence of the interplay between inductive effects, resonance stabilization, and steric hindrance around the carbonyl group.
Factors Influencing Acyl Chloride Reactivity
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is predominantly dictated by two key factors:
-
Electronic Effects: The electrophilicity of the carbonyl carbon is a primary determinant of reactivity. Electron-withdrawing groups attached to the acyl group increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2] Conversely, electron-donating groups can decrease this electrophilicity.
-
Steric Effects: The size of the substituent attached to the carbonyl group can hinder the approach of a nucleophile.[3] Larger, bulkier groups will generally decrease the rate of reaction due to increased steric hindrance around the reaction center.
Comparative Reactivity Analysis
This compound: As a typical aliphatic acyl chloride, it is expected to be highly reactive. The cyclopentyl group has a weak electron-donating inductive effect, which does not significantly diminish the high electrophilicity of the carbonyl carbon.[4] Steric hindrance from the five-membered ring is considered to be less significant than that of a bulky tert-butyl group.
Acetyl chloride: This is a small, unhindered aliphatic acyl chloride. The methyl group has a weak inductive electron-donating effect. Its high reactivity is well-established and serves as a benchmark for aliphatic acyl chlorides.[5][6]
Benzoyl chloride: An aromatic acyl chloride, its reactivity is moderated by the phenyl group. The carbonyl group is in conjugation with the benzene (B151609) ring, which allows for resonance stabilization. This delocalization of electrons reduces the electrophilicity of the carbonyl carbon, making benzoyl chloride less reactive than typical aliphatic acyl chlorides.[4]
Pivaloyl chloride (Trimethylacetyl chloride): This acyl chloride is characterized by a bulky tert-butyl group attached to the carbonyl. This group imparts significant steric hindrance, which dramatically slows down the rate of nucleophilic attack.[7] While the tert-butyl group is electron-donating via induction, the steric effect is the dominant factor in its reduced reactivity.
Quantitative Data Summary
The following table summarizes the expected relative reactivity and provides context based on available data for common nucleophilic substitution reactions. It is important to note that direct kinetic data for this compound is limited; its reactivity is inferred from the behavior of other aliphatic acyl chlorides.
| Acyl Chloride | Structure | Key Structural Features | Relative Reactivity (Qualitative) | Supporting Observations |
| Acetyl chloride | CH₃COCl | Small, unhindered aliphatic | Very High | Rapid hydrolysis and alcoholysis.[5][6] |
| This compound | c-C₅H₉COCl | Cyclic aliphatic, moderate steric hindrance | High | Expected to be similar to other aliphatic acyl chlorides.[4][8] |
| Benzoyl chloride | C₆H₅COCl | Aromatic, resonance stabilized | Moderate | Slower hydrolysis than aliphatic acyl chlorides due to resonance.[4][5] |
| Pivaloyl chloride | (CH₃)₃CCOCl | Aliphatic, high steric hindrance | Low | Steric bulk of the t-butyl group significantly retards reaction rates.[7] |
Signaling Pathways and Experimental Workflows
The reactivity of acyl chlorides is central to many synthetic pathways. The fundamental mechanism for their reactions with nucleophiles is nucleophilic acyl substitution.
Caption: Generalized mechanism of nucleophilic acyl substitution for acyl chlorides.
A common experimental method to quantify the reactivity of acyl chlorides is by measuring the rate of hydrolysis using conductometry. The production of hydrochloric acid leads to an increase in the conductivity of the solution over time.
Caption: Workflow for determining hydrolysis rate constant via conductometry.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from its corresponding carboxylic acid using thionyl chloride.
Materials:
-
Cyclopentanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM) (optional, as solvent)
-
Magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
-
Gas outlet connected to a trap (e.g., a bubbler with aqueous NaOH)
Procedure:
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet, place cyclopentanecarboxylic acid (1.0 equivalent).[9]
-
Reagent Addition: Add excess thionyl chloride (approximately 2.0-3.0 equivalents). Thionyl chloride can also serve as the solvent.[9]
-
Reaction: Stir the mixture at room temperature for 30 minutes, then gently heat to reflux (typically around 70-80 °C). Monitor the reaction by the cessation of gas evolution (HCl and SO₂). The reaction is generally complete within 1-3 hours.[9]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess thionyl chloride and any solvent by distillation, followed by fractional distillation of the residue under reduced pressure to obtain pure this compound.
Protocol 2: Comparative Measurement of Hydrolysis Rate by Conductometry
This protocol outlines a method for comparing the hydrolysis rates of different acyl chlorides.[2][8]
Materials:
-
Acyl chloride (e.g., this compound, Acetyl chloride, Benzoyl chloride, Pivaloyl chloride)
-
Anhydrous acetone (B3395972)
-
Deionized water
-
Conductometer with a probe
-
Jacketed reaction vessel with a thermostat
-
Magnetic stirrer
-
Volumetric flasks
-
Pipettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
System Equilibration:
-
Place a known volume (e.g., 50.0 mL) of the acetone-water solvent into the jacketed reaction vessel.
-
Equilibrate the solvent to the desired reaction temperature (e.g., 25.0 °C) using the thermostat.
-
Immerse the conductivity probe in the solvent and begin stirring.
-
-
Kinetic Run:
-
Once the temperature and initial conductivity have stabilized, rapidly inject a small, known volume of the acyl chloride stock solution into the reaction vessel and simultaneously start the stopwatch.
-
Record the conductivity at regular time intervals until the value becomes constant (indicating the completion of the reaction, σ∞).
-
-
Data Analysis:
-
For a pseudo-first-order reaction, plot ln(σ∞ - σt) versus time (t), where σt is the conductivity at time t.
-
The plot should yield a straight line. The pseudo-first-order rate constant, k, is equal to the negative of the slope of this line.[2]
-
Conclusion
The selection of an appropriate acyl chloride is a critical decision in the design of a synthetic route. This compound is a highly reactive aliphatic acyl chloride, making it a suitable choice for rapid and efficient acylation reactions. Its reactivity is generally greater than that of the resonance-stabilized benzoyl chloride and the sterically hindered pivaloyl chloride. For transformations requiring a highly reactive, non-aromatic acylating agent, this compound presents a valuable alternative to simple acyclic acyl chlorides like acetyl chloride. Understanding the relative reactivities and having robust experimental protocols are essential for leveraging the full potential of these versatile reagents in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl chloride - Wikipedia [en.wikipedia.org]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Unambiguous Structural Confirmation of Cyclopentanecarbonyl Chloride: A Spectroscopic Comparison
In the synthesis of novel chemical entities, rigorous structural confirmation of intermediates is paramount to ensure the integrity of the final product. This guide provides a comparative spectroscopic analysis of Cyclopentanecarbonyl chloride against common alternative acyl chlorides, namely Acetyl chloride and Benzoyl chloride. Through a detailed examination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, we present a clear methodology for the unambiguous identification and purity assessment of this compound.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic features of this compound and two common alternatives. These data serve as a reference for researchers to quickly differentiate between these compounds.
| Spectroscopic Technique | This compound | Acetyl Chloride | Benzoyl Chloride |
| Infrared (IR) Spectroscopy | C=O Stretch: ~1800 cm⁻¹[1] | C=O Stretch: ~1800 cm⁻¹[1] | C=O Stretch: ~1775-1810 cm⁻¹[2] |
| C-Cl Stretch: Low frequency, not typically used for diagnosis[1] | C-Cl Stretch: Low frequency, not typically used for diagnosis[1] | C-Cl Stretch: Low frequency, not typically used for diagnosis | |
| ¹H NMR Spectroscopy (ppm) | α-CH: ~2.9-3.1 | -CH₃: ~2.6-2.7 | Aromatic Protons: ~7.5-8.2 |
| Cyclopentyl Protons: ~1.5-2.0[3] | |||
| ¹³C NMR Spectroscopy (ppm) | C=O: ~175 | C=O: ~170 | C=O: ~168[4] |
| α-CH: ~50-55 | -CH₃: ~33-34[5][6] | Aromatic Carbons: ~128-135[7] | |
| Cyclopentyl Carbons: ~25-30[3] | Quaternary Aromatic Carbon: ~133 | ||
| Mass Spectrometry (m/z) | Molecular Ion (M⁺): 132/134 (due to ³⁵Cl/³⁷Cl isotopes)[3][8] | Molecular Ion (M⁺): 78/80 (due to ³⁵Cl/³⁷Cl isotopes)[9] | Molecular Ion (M⁺): 140/142 (due to ³⁵Cl/³⁷Cl isotopes)[10] |
| Major Fragments: 103, 69, 41[3] | Major Fragments: 43 (CH₃CO⁺)[9] | Major Fragments: 105 (C₆H₅CO⁺), 77 (C₆H₅⁺)[10] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Infrared (IR) Spectroscopy
Objective: To identify the carbonyl (C=O) functional group, a characteristic feature of acyl chlorides.
Methodology:
-
Sample Preparation: For liquid samples like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Ensure the plates are clean and dry to avoid interference from moisture.
-
Instrument Setup: Place the salt plates in the sample holder of an FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic strong absorption band for the C=O stretch, which for aliphatic acid chlorides appears around 1800 cm⁻¹.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube into the spectrometer.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Analysis:
-
¹H NMR: Analyze the chemical shifts, integration, and multiplicity of the signals to determine the number and connectivity of protons.
-
¹³C NMR: Analyze the chemical shifts to identify the different carbon environments, including the characteristic downfield shift of the carbonyl carbon.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and identify characteristic fragmentation patterns.
Methodology:
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatography (GC) inlet for separation and purification.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion.
-
Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. The presence of chlorine will be indicated by the characteristic M+2 isotopic pattern with an approximate 3:1 ratio for ³⁵Cl and ³⁷Cl.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like this compound.
Caption: Workflow for Spectroscopic Structural Confirmation.
References
- 1. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. This compound | C6H9ClO | CID 78284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzoyl chloride-a-13C 13C 99atom 52947-05-4 [sigmaaldrich.com]
- 5. Acetyl chloride(75-36-5) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Benzoyl chloride(98-88-4) 13C NMR spectrum [chemicalbook.com]
- 8. This compound [webbook.nist.gov]
- 9. Acetyl chloride [webbook.nist.gov]
- 10. Benzoyl chloride [webbook.nist.gov]
Comparative study of Lewis acids for Friedel-Crafts acylation efficiency
A Comparative Guide to Lewis Acids in Friedel-Crafts Acylation: Efficiency and Experimental Protocols
For researchers, scientists, and professionals in drug development, the Friedel-Crafts acylation stands as a cornerstone of C-C bond formation in aromatic chemistry. The choice of the Lewis acid catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of various Lewis acids, supported by experimental data, to aid in the selection of the most suitable catalyst for your synthetic needs.
Comparative Performance of Lewis Acid Catalysts
The efficiency of a Lewis acid in Friedel-Crafts acylation is dependent on several factors, including the nature of the aromatic substrate, the acylating agent, and the reaction conditions. Below is a summary of the performance of commonly used and novel Lewis acids in the acylation of anisole (B1667542) with acetic anhydride, a representative model reaction.
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| AlCl₃ | 100 | 1 | 0-25 | ~90 | [1] |
| FeCl₃ | 5 | 8 | 80 | 95 | [2] |
| ZnCl₂ | Stoichiometric | 2 | 50 | 88 | [3] |
| BF₃·OEt₂ | Stoichiometric | - | - | Moderate | [2] |
| Sc(OTf)₃ | 10 | 1 | 80 | Low (10%) | [4] |
| Cu(OTf)₂ | 10 | 1 | 80 | Quantitative | [4] |
| Yb(OTf)₃ | - | - | - | High | [5] |
| Zeolite Y | Catalytic | - | 180 | High | [6] |
| N-Heterocyclic Carbenes | 1.0 | 2 | 25 (RT) | High | [3] |
| Silica-supported ZnCl₂ | Catalytic | 2 | 50 | 88 | [3] |
Key Observations:
-
Traditional Lewis Acids: Aluminum chloride (AlCl₃) is a highly effective but often requires stoichiometric amounts due to its complexation with the ketone product.[1][7] Ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) can also be effective, with FeCl₃ showing excellent yields at low catalytic loadings under specific conditions.[2][8]
-
Lanthanide Triflates: Lanthanide triflates, such as copper(II) triflate (Cu(OTf)₂) and ytterbium(III) triflate (Yb(OTf)₃), have emerged as highly efficient and reusable catalysts that can operate under milder conditions.[4][5][9] They are often more tolerant to functional groups and can be used in catalytic amounts.
-
Heterogeneous Catalysts: Solid acid catalysts like zeolites and silica-supported ZnCl₂ offer significant advantages in terms of catalyst recovery and recycling, contributing to more environmentally friendly processes.[3][6][10]
-
Metal-Free Catalysts: N-heterocyclic carbenes represent a newer class of metal-free catalysts that demonstrate high efficiency and reusability.[3]
General Mechanism of Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.
Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Experimental Protocols
Below is a generalized experimental protocol for the Friedel-Crafts acylation of an aromatic compound. This procedure can be adapted to compare the efficiency of different Lewis acids by keeping all other parameters constant.
Materials:
-
Aromatic substrate (e.g., anisole, toluene)
-
Acylating agent (e.g., acetyl chloride, acetic anhydride)
-
Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene, carbon disulfide)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry, two or three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the reaction flask, suspend the Lewis acid (e.g., 1.1 equivalents for stoichiometric reactions or the desired catalytic amount) in the anhydrous solvent.
-
Addition of Acylating Agent: Cool the suspension in an ice bath. Dissolve the acylating agent (1.0 equivalent) in a small amount of the anhydrous solvent and add it dropwise to the cooled suspension via the dropping funnel with vigorous stirring.
-
Addition of Aromatic Substrate: After the addition of the acylating agent, add the aromatic substrate (1.0 equivalent), also dissolved in a small amount of the anhydrous solvent, dropwise to the reaction mixture while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at the appropriate temperature (this may range from 0 °C to reflux, depending on the reactivity of the substrates and the catalyst) for the desired amount of time. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the pure aromatic ketone.
This guide provides a framework for the comparative study and application of Lewis acids in Friedel-Crafts acylation. For specific applications, further optimization of reaction conditions is recommended to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 3. allstudyjournal.com [allstudyjournal.com]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. Lanthanide triflate-catalyzed arene acylation. Relation to classical Friedel-Crafts acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lanthanide_triflates [chemeurope.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics of Cyclopentanecarbonyl Chloride with Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of cyclopentanecarbonyl chloride with various amines. Due to the limited availability of specific kinetic data for this compound, this guide utilizes benzoyl chloride as a comparable aromatic acyl chloride to provide a quantitative perspective on the reactivity of different amines. The fundamental principles governing these reactions are analogous, focusing on the nucleophilic addition-elimination mechanism.
The reaction between an acyl chloride and an amine is a cornerstone of amide synthesis, a critical transformation in pharmaceutical and materials science. The rate of this reaction is highly dependent on the structure and nucleophilicity of the amine, as well as steric factors. Understanding these kinetics is paramount for optimizing reaction conditions and achieving desired product yields and purity.
Quantitative Analysis of Amine Reactivity
Table 1: Reaction Rate Constants of Various Amines with Benzoyl Chloride in Acetonitrile (B52724) at 25°C [1]
| Amine | Amine Type | Rate Constant (k), M⁻¹s⁻¹ |
| Piperidine (B6355638) | Secondary, Cyclic | 1.18 x 10⁵ |
| Pyrrolidine (B122466) | Secondary, Cyclic | 8.11 x 10⁴ |
| Di-n-butylamine | Secondary, Acyclic | 1.29 x 10⁴ |
| n-Butylamine | Primary, Acyclic | 8.33 x 10³ |
| Diethylamine (B46881) | Secondary, Acyclic | 6.67 x 10³ |
| Isopropylamine | Primary, Acyclic | 1.52 x 10³ |
| t-Butylamine | Primary, Acyclic | 1.20 x 10² |
Data sourced from a study modeling interfacial polycondensations, where reactions were buffered with picric acid.[1]
Analysis of Trends:
-
Nucleophilicity and Steric Hindrance: The data illustrates that the reactivity of amines is a function of their nucleophilicity and the steric hindrance around the nitrogen atom. Primary amines are generally less sterically hindered than secondary amines, but electronic effects also play a significant role.
-
Cyclic vs. Acyclic Amines: Cyclic secondary amines like piperidine and pyrrolidine exhibit significantly higher reaction rates compared to their acyclic counterparts. This can be attributed to their constrained conformations, which can reduce steric hindrance around the nitrogen atom and enhance nucleophilicity.
-
Effect of Alkyl Substituents: Increasing the bulk of the alkyl substituents on the amine, as seen in the progression from diethylamine to di-n-butylamine, can decrease the reaction rate due to increased steric hindrance. Similarly, the bulky t-butyl group in t-butylamine leads to a markedly lower rate constant compared to less hindered primary amines.
Reaction Mechanism and Experimental Workflow
The reaction of this compound with an amine proceeds via a nucleophilic addition-elimination mechanism.[2][3] This two-step process involves the initial attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of the chloride leaving group to form the amide product.
References
A Comparative Guide to the Cross-Reactivity of Cyclopentanecarbonyl Chloride with Diverse Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Cyclopentanecarbonyl chloride is a versatile reagent in organic synthesis, prized for its ability to introduce the cyclopentanecarbonyl moiety into a wide array of molecular scaffolds. Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by various nucleophiles. This guide provides an objective comparison of the cross-reactivity of this compound with three common classes of nucleophiles: amines, alcohols, and thiols. The information presented herein is supported by established principles of nucleophilic acyl substitution and representative experimental protocols.
Performance Comparison of Nucleophiles
The reaction of this compound with nucleophiles proceeds via a nucleophilic acyl substitution mechanism. The general order of reactivity for common neutral nucleophiles is typically Amines > Alcohols ≈ Thiols. However, the reactivity of thiols can be significantly enhanced under basic conditions which favor the formation of the more nucleophilic thiolate anion.
| Nucleophile Class | Product | Relative Reactivity | Typical Reaction Conditions | Byproduct |
| Amines | Amide | Very High | Room temperature or 0 °C, often with a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) or a second equivalent of the amine to neutralize HCl. | Amine hydrochloride salt |
| Alcohols | Ester | Moderate | Often requires gentle heating or catalysis with a base (e.g., pyridine) to proceed at a reasonable rate. | Hydrogen Chloride (HCl) |
| Thiols | Thioester | Moderate to High | Reactivity is comparable to alcohols under neutral conditions but is significantly increased in the presence of a base (e.g., triethylamine) to form the more potent thiolate nucleophile. | Hydrogen Chloride (HCl) or Triethylammonium (B8662869) chloride |
Reaction Mechanisms and Experimental Workflows
The fundamental reaction pathway for all three classes of nucleophiles is the nucleophilic addition-elimination mechanism. The nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group and forming the final acylated product.
Caption: General mechanism of nucleophilic acyl substitution on this compound.
The following diagram illustrates a generalized experimental workflow for the reaction of this compound with a nucleophile, followed by workup and purification.
Caption: Generalized experimental workflow for the acylation of nucleophiles.
Experimental Protocols
The following are representative protocols for the reaction of this compound with an amine, an alcohol, and a thiol.
Protocol 1: Synthesis of N-benzylcyclopentanecarboxamide (Amine Nucleophile)
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure amide.
Protocol 2: Synthesis of Ethyl Cyclopentanecarboxylate (Alcohol Nucleophile)
Materials:
-
This compound
-
Ethanol (B145695), anhydrous
-
Pyridine, anhydrous
-
Diethyl ether, anhydrous
-
1 M Copper (II) sulfate solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask, combine anhydrous ethanol (1.5 eq) and anhydrous pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.0 eq) dropwise with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Dilute the reaction mixture with diethyl ether.
-
Wash the ethereal solution sequentially with water, 1 M copper (II) sulfate solution (to remove pyridine), and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude ester by distillation under reduced pressure.
Protocol 3: Synthesis of S-tert-butyl cyclopentanecarbothioate (Thiol Nucleophile)
This protocol is adapted from a procedure for a similar cycloalkanecarbonyl chloride.
Materials:
-
This compound
-
2-methyl-2-propanethiol (tert-butyl mercaptan)
-
Triethylamine
-
Anhydrous diethyl ether
-
Anhydrous pentane
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methyl-2-propanethiol (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred thiol solution over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
A precipitate of triethylammonium chloride will form. Filter the reaction mixture to remove the salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator to give the crude thioester.
-
Purify the product by distillation under reduced pressure.
Efficacy of Cyclopentanecarbonyl chloride in the synthesis of specific target molecules
For Researchers, Scientists, and Drug Development Professionals
The formation of an amide bond is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The selection of the appropriate acylating agent and method is a critical decision that significantly influences reaction efficiency, yield, purity, and overall cost-effectiveness. This guide provides a comprehensive comparison of two common methods for the synthesis of the fungicide Bixafen (B1247100): the use of a pre-formed acyl chloride versus the in-situ activation of a carboxylic acid with a coupling agent.
Bixafen is a potent succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, vital in the control of a broad spectrum of fungal diseases in crops. Its synthesis involves the formation of an amide bond between 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and 3',4'-dichloro-5-fluorobiphenyl-2-amine. This guide will objectively compare the performance of the acyl chloride and coupling agent methods for this key synthetic step, supported by experimental data and detailed protocols.
Comparative Performance of Acylation Methods in Bixafen Synthesis
The following table summarizes the key quantitative data for the synthesis of Bixafen using the acyl chloride method versus a representative coupling agent method.
| Parameter | Method A: Acyl Chloride | Method B: Carboxylic Acid + Coupling Agent |
| Starting Material | 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride | 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid |
| Activating Agent | Thionyl chloride (SOCl₂) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Base | Triethylamine (B128534) | Not explicitly required, but often used (e.g., DMAP) |
| Solvent | Toluene (B28343) | Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF) |
| Reaction Temperature | 55-60°C | Room Temperature |
| Reaction Time | Not specified, reaction completion monitored | 12 hours |
| Reported Yield | High (not quantified in the example) | ~85% |
| Work-up | Aqueous wash and solvent removal | Aqueous wash and solvent removal |
| Purification | Crystallization | Column chromatography |
Experimental Protocols
Method A: Synthesis of Bixafen via Acyl Chloride
This method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which is then reacted with the amine.
Step 1: Synthesis of 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride
-
To a solution of 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (1 equivalent) in toluene, add thionyl chloride (1.2 equivalents).
-
Heat the mixture to reflux and stir for 2-3 hours.
-
After completion of the reaction (monitored by TLC or GC), distill off the excess thionyl chloride and toluene under reduced pressure to obtain the crude 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of Bixafen
-
In a reaction vessel, dissolve 3',4'-dichloro-5-fluorobiphenyl-2-amine (1 equivalent) and triethylamine (1.5 equivalents) in toluene.
-
Heat the mixture to 55-60°C.
-
To this solution, add the crude 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 equivalents) obtained in Step 1.
-
Stir the reaction mixture at this temperature until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture, wash with water, and separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
The crude product is purified by crystallization from a suitable solvent to yield Bixafen.[1]
Method B: Synthesis of Bixafen via Carboxylic Acid and Coupling Agent
This method facilitates the direct formation of the amide bond from the carboxylic acid and amine in a one-pot procedure using a coupling agent.
-
In a round-bottom flask, dissolve 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (1 equivalent), 3',4'-dichloro-5-fluorobiphenyl-2-amine (1 equivalent), and 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0°C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford Bixafen.
Visualized Workflows and Signaling Pathway
Caption: Experimental Workflow for Bixafen Synthesis via Acyl Chloride (Method A).
Caption: Experimental Workflow for Bixafen Synthesis via Coupling Agent (Method B).
Caption: Bixafen's Mode of Action as an SDHI in the Fungal Mitochondrial Respiratory Chain.
Conclusion
Both the acyl chloride and the coupling agent methods are effective for the synthesis of Bixafen. The choice between the two often depends on several factors:
-
Reactivity and Scope: The acyl chloride method is highly reactive and generally provides high yields. However, the preparation of the acyl chloride requires an additional step and the use of harsh reagents like thionyl chloride, which may not be suitable for substrates with sensitive functional groups.
-
Mildness and Selectivity: The coupling agent method is milder and often more selective, proceeding under neutral conditions at room temperature. This makes it ideal for complex molecules with multiple functional groups.
-
Operational Simplicity: The coupling agent method is a one-pot procedure, which can be more convenient and time-saving. However, the purification of the final product may require column chromatography to remove the coupling agent byproducts.
-
Cost and Atom Economy: The cost of coupling agents can be significantly higher than that of thionyl chloride. The atom economy of the acyl chloride method can also be lower due to the formation of stoichiometric byproducts.
For industrial-scale synthesis of a robust molecule like Bixafen, the acyl chloride method may be preferred due to its lower cost and potentially higher throughput. For laboratory-scale synthesis, especially during the exploration of new derivatives or with delicate substrates, the milder and more controlled coupling agent method offers significant advantages. Researchers and drug development professionals should consider these factors carefully when selecting a synthetic strategy for the formation of amide bonds in their target molecules.
References
A Comparative Guide to Acylating Agents: Benchmarking Cyclopentanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate acylating agent is a critical decision in organic synthesis, profoundly influencing reaction efficiency, selectivity, and the characteristics of the final product. Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of synthetic chemistry, vital for constructing pharmaceuticals and other advanced materials.[1] This guide provides an objective comparison of Cyclopentanecarbonyl chloride against other common acylating agents, supported by experimental data and established reactivity principles.
This compound is a versatile bifunctional molecule, featuring both a highly reactive acyl chloride and a carbon-carbon double bond within its cyclopentene (B43876) ring.[2] This unique structure not only facilitates standard acylation reactions but also provides a handle for subsequent synthetic transformations, making it a valuable building block for complex molecular architectures.[2][3]
Performance Comparison of Acylating Agents
The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids (activated).[1] This hierarchy is a direct consequence of the leaving group's ability; the chloride ion is an excellent leaving group, making acyl chlorides highly electrophilic and reactive.[4][5] While this high reactivity often leads to excellent yields and short reaction times, it can sometimes compromise selectivity.[1][6] Acid anhydrides, while less reactive, are often preferred in industrial settings as they are generally less volatile and the carboxylic acid byproduct is less corrosive than the hydrogen chloride (HCl) gas generated from acyl chlorides.[7][8]
Below is a summary of the performance characteristics of different acylating agent classes.
| Reagent Class | Example Reagent | General Reactivity | Common Substrates | Byproducts | Key Advantages | Key Disadvantages |
| Acyl Chloride | This compound | Very High | Alcohols, Phenols, Amines, Arenes | HCl[1] | High reactivity, excellent yields, short reaction times.[1][5] The cyclopentene moiety allows for further functionalization.[3] | Highly sensitive to moisture; corrosive HCl byproduct; can be less selective.[1][7] |
| Acyl Chloride | Acetyl chloride | Very High | Alcohols, Phenols, Amines, Arenes | HCl[9] | High reactivity, widely available, cost-effective for introducing acetyl groups. | Corrosive, moisture-sensitive.[7] |
| Acid Anhydride | Acetic anhydride | High | Alcohols, Phenols, Amines | Carboxylic Acid[1] | Less volatile and easier to handle than acyl chlorides; byproduct is less corrosive.[7] | Less reactive than acyl chlorides, requiring longer reaction times or heating; lower atom economy.[8] |
| Carboxylic Acid | Acetic Acid + Coupling Agent (e.g., DCC, EDC) | Moderate | Alcohols, Amines | Urea derivative, water | Mild reaction conditions, high selectivity. | Requires stoichiometric amounts of coupling agents, which can be costly and complicate purification.[1] |
Experimental Protocols
The following are generalized protocols for key acylation reactions that can be adapted for this compound and other acylating agents.
Protocol 1: N-Acylation (Amidation) of an Amine
This protocol describes the reaction of an acyl chloride with a primary or secondary amine to form an amide.[10][11]
Materials:
-
Amine (1.0 eq)
-
This compound (1.05 - 1.1 eq)
-
Base (e.g., Triethylamine or Pyridine (B92270), 1.1 - 1.5 eq)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (1.1 - 1.5 eq) in the anhydrous solvent.
-
Cool the stirred solution to 0 °C in an ice bath.[10]
-
Dissolve this compound (1.05 - 1.1 eq) in the same anhydrous solvent and add it dropwise to the amine solution over 15-30 minutes.[9]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC).[10][11]
Work-up and Purification:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[9][11]
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization.[10]
Protocol 2: O-Acylation (Esterification) of an Alcohol
This protocol details the synthesis of an ester from an acyl chloride and an alcohol.[11]
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.0 - 1.1 eq)
-
Base (e.g., Pyridine, 1.2 eq)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Diethyl ether)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and pyridine (1.2 eq) in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.[1]
-
Add this compound (1.0 - 1.1 eq) dropwise to the stirred solution.[11]
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.[11]
Work-up and Purification:
-
Dilute the reaction mixture with diethyl ether.
-
Wash sequentially with water, 1 M copper sulfate solution (to remove pyridine), and saturated sodium bicarbonate solution.[11]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography or distillation.
Protocol 3: Friedel-Crafts Acylation of an Aromatic Compound
This reaction attaches the acyl group to an aromatic ring using a Lewis acid catalyst.[3][10]
Materials:
-
Aromatic Compound (e.g., Benzene, Toluene, 1.0 - 1.2 eq)
-
This compound (1.0 eq)
-
Lewis Acid Catalyst (e.g., Anhydrous Aluminum chloride (AlCl₃), 1.1 - 1.5 eq)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Carbon disulfide (CS₂))
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 - 1.5 eq) in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise to the stirred AlCl₃ suspension, keeping the temperature below 10 °C.[3] This forms the electrophilic acylium ion.
-
Add the aromatic compound (1.0 - 1.2 eq) dropwise to the reaction mixture at 0 °C.[10]
-
Stir the reaction at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.[3]
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the catalyst complex.[3][10]
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.[3]
Safety Profile Comparison
Acylating agents are reactive and require careful handling. Acyl chlorides, including this compound, are flammable, corrosive, and react violently with water to produce HCl gas.[12][13] Acid anhydrides are generally less volatile and their reaction with water is less vigorous.[7]
| Reagent Class | Primary Hazards | Recommended Precautions |
| This compound | Flammable liquid and vapor.[12] May be corrosive to metals.[12] Causes severe skin burns and eye damage.[12] Reacts with water. | Keep away from heat and ignition sources. Store in a corrosive-resistant container. Wear protective gloves, clothing, and eye/face protection. Handle under an inert atmosphere in a well-ventilated fume hood. |
| Other Acyl Chlorides | Similar to above. Highly reactive, corrosive, and moisture-sensitive. | Handle with extreme care, using personal protective equipment (PPE) and engineering controls (fume hood). Avoid contact with water and alcohols. |
| Acid Anhydrides | Corrosive, combustible. Can cause skin and eye irritation. | Wear appropriate PPE. Handle in a well-ventilated area. Avoid contact with strong oxidizing agents and water. |
Visualized Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated.
Conclusion
This compound stands out as a highly effective acylating agent, characterized by its high reactivity typical of acyl chlorides. Its principal advantage lies in the introduction of a cyclopentene moiety, which serves as a versatile platform for further synthetic diversification. However, its performance must be weighed against alternatives based on the specific requirements of the synthesis. For reactions demanding high reactivity, such as Friedel-Crafts acylations, acyl chlorides are often the reagents of choice. For applications where milder conditions, improved safety profiles, or different selectivity are paramount, acid anhydrides or activated carboxylic acids present viable and often preferable alternatives. Ultimately, the optimal choice requires a careful consideration of substrate reactivity, desired yield, operational scale, safety, and cost.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. This compound(4524-93-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Safety Operating Guide
Safe Disposal of Cyclopentanecarbonyl Chloride: A Comprehensive Guide
Cyclopentanecarbonyl chloride is a flammable and corrosive chemical that requires careful handling and specific disposal procedures to ensure laboratory safety and environmental protection.[1][2] This guide provides detailed, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks associated with the reactive nature of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). This includes, but is not limited to, faceshields, goggles, chemical-resistant gloves, and a lab coat.[1][3] An ABEK (EN14387) respirator filter may also be necessary depending on the scale of the operation.[3] All ignition sources must be removed from the vicinity as this compound is a flammable liquid.[1][4]
Neutralization Protocol: Converting to a Less Hazardous Substance
The primary method for the safe disposal of this compound is through a controlled neutralization reaction. This process involves the hydrolysis of the reactive acid chloride to form the less volatile and less hazardous cyclopentanecarboxylic acid and hydrochloric acid. The hydrochloric acid is subsequently neutralized by a weak base.[5][6]
Quantitative Parameters for Neutralization
For effective and safe neutralization, the following quantitative parameters should be observed:
| Parameter | Value/Specification | Rationale |
| Neutralizing Agent | 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) | A weak base is used to control the reaction rate and prevent excessive heat generation. |
| Reaction Temperature | Maintained with an ice bath | The hydrolysis of acid chlorides is exothermic; cooling is necessary to control the reaction. |
| Volume of Neutralizing Solution | The container should be no more than 25% full with the cold base solution.[5] | This provides ample headspace for any gas evolution and prevents overflow. |
| Rate of Addition | Slow, dropwise addition of this compound to the stirred base solution. | Prevents a violent reaction and uncontrolled release of heat and fumes. |
| Reaction Monitoring | pH of the solution should be monitored to ensure it remains basic. | Confirms the complete neutralization of the acidic byproducts. |
| Post-Reaction Stirring | Continue stirring for several hours after addition is complete.[5] | Ensures the reaction goes to completion. |
Detailed Experimental Protocol for Disposal
-
Preparation of the Neutralizing Solution: In a fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate in a large beaker or flask. The container should be large enough to comfortably hold the entire volume of the final waste solution. Place this container in an ice bath to cool.
-
Initial Setup: Ensure a magnetic stirrer is available and place a stir bar in the beaker with the neutralizing solution. Begin gentle stirring.
-
Slow Addition of this compound: Using a dropping funnel or a pipette, add the this compound to the cold, stirred neutralizing solution dropwise. Caution: this compound reacts violently with water; therefore, slow and controlled addition is critical.[5]
-
Monitoring the Reaction: Observe the reaction for signs of gas evolution (carbon dioxide) and ensure the temperature does not rise significantly. Adjust the addition rate as necessary to maintain a controlled reaction.
-
Ensuring Complete Neutralization: After all the this compound has been added, continue to stir the mixture for several hours to ensure the reaction is complete.[5] Periodically check the pH of the solution using pH paper or a calibrated pH meter to confirm it remains basic. If the solution becomes acidic, add more of the base solution until the pH is neutral or slightly basic (pH 7-9).
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container.[5] Do not pour the neutralized solution down the drain unless permitted by local regulations.[7]
-
Decontamination: All glassware and equipment that came into contact with this compound should be rinsed with a small amount of the neutralizing solution before final cleaning.
Spill Management
In the event of a spill, evacuate the area and remove all ignition sources.[7] For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[7] Do not use combustible materials. The contaminated absorbent should then be collected in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Cyclopentanecarbonyl Chloride
For Immediate Reference by Laboratory Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of Cyclopentanecarbonyl chloride (CAS No: 4524-93-0). Adherence to these procedures is imperative to ensure the safety of all personnel and to maintain a secure research environment. This compound is a corrosive, flammable, and moisture-sensitive liquid that requires careful management.[1][2][3][4]
Immediate Safety Precautions
Before handling this compound, ensure that all necessary personal protective equipment (PPE) is readily available and in use. All operations involving this chemical must be conducted within a certified chemical fume hood.[1][5]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[1][2]
-
Skin and Body Protection: A lab coat or other appropriate protective clothing is required to prevent skin exposure.[3][6]
-
Respiratory Protection: All handling must occur in a chemical fume hood.[1][5] If a fume hood is unavailable or ventilation is insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3][5]
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before introducing this compound.
-
Have spill control materials (e.g., dry sand, vermiculite) and an appropriate fire extinguisher (CO2, dry chemical, or foam) readily accessible.[2][3]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[3]
-
-
Handling:
-
Storage:
Spill Management
-
Minor Spills: For small spills, absorb the material with an inert, dry absorbent such as sand, earth, or vermiculite.[2] Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[2][5]
-
Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.[1]
Disposal Plan: Neutralization and Waste Collection
The primary method for the disposal of this compound is through controlled neutralization, which converts the reactive acyl chloride into a less hazardous substance.[1]
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, prepare a large beaker or flask with a stir bar. The container should be no more than 25% full with a cold 5-10% solution of sodium carbonate or sodium bicarbonate in water. Use an ice bath to control the temperature of the solution.[1]
-
Addition: Slowly and carefully add the this compound to the stirring basic solution. The addition should be dropwise to control the reaction rate and prevent excessive heat generation.
-
Reaction: Continue to stir the mixture for several hours after the addition is complete to ensure full neutralization. Monitor the pH of the solution to confirm it remains basic.[1]
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, transfer the neutralized aqueous waste to a properly labeled hazardous waste container.[1] Dispose of the container through your institution's approved waste disposal plant.[3]
Quantitative Data Summary
| Property | Value |
| CAS Number | 4524-93-0[2][7] |
| Molecular Formula | C5H9COCl[2] |
| Molecular Weight | 132.59 g/mol [2] |
| Form | Liquid[2] |
| Boiling Point | 161-162 °C (lit.)[2] |
| Density | 1.091 g/mL at 25 °C (lit.)[2] |
| Flash Point | 60 °C (140 °F)[2] |
| Refractive Index | n20/D 1.4622 (lit.)[2] |
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[3][4]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[3][4]
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
